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  • Product: 2-Amino-4-methoxybenzoyl chloride
  • CAS: 1261775-20-5

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthesis and Isolation of 2-Amino-4-methoxybenzoyl Chloride

Executive Summary The synthesis of 2-amino-4-methoxybenzoyl chloride from 4-methoxyanthranilic acid (2-amino-4-methoxybenzoic acid) is a pivotal transformation in medicinal chemistry. This highly reactive electrophilic b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-4-methoxybenzoyl chloride from 4-methoxyanthranilic acid (2-amino-4-methoxybenzoic acid) is a pivotal transformation in medicinal chemistry. This highly reactive electrophilic building block is essential for the downstream synthesis of quinazolinones, benzamides, and targeted kinase inhibitors 1. However, the transformation is notoriously challenging due to the dual functionality of the starting material, which contains both a nucleophilic aniline moiety and an electrophilic carboxylic acid.

This technical guide provides an authoritative, causality-driven framework for executing this synthesis. By leveraging transient protection mechanisms and Vilsmeier-Haack activation, researchers can suppress self-condensation and isolate the target acyl chloride with high fidelity.

Mechanistic Rationale: The Dual-Functionality Conundrum

The Causality of Side Reactions

When an unprotected anthranilic acid is exposed to strong chlorinating agents like thionyl chloride ( SOCl2​ ) or oxalyl chloride, two primary failure modes occur:

  • Intermolecular Polymerization: The generated acyl chloride reacts with the free amine of another molecule, forming intractable polyamides.

  • Sulfinylamine Formation: The primary amine reacts directly with SOCl2​ to form a transient N -sulfinylamine ( Ar−N=S=O ).

Strategic Solutions

To achieve clean conversion, the nucleophilicity of the amine must be temporarily masked. This is achieved through two primary pathways:

  • Pathway A (Transient Sulfinylamine Protection): By using an excess of SOCl2​ , the amine is deliberately converted into an N -sulfinylamine. This acts as an in situ protecting group during the chlorination of the carboxylic acid. Upon subsequent exposure to a downstream nucleophile (or during mild aqueous workup), the sulfinyl group is rapidly hydrolyzed, regenerating the free amine 2.

  • Pathway B (Hydrochloride Salt Method): The starting material is pre-treated with anhydrous HCl gas to form the anilinium hydrochloride salt ( −NH3+​Cl− ). The protonated nitrogen is rendered completely non-nucleophilic, allowing for clean, directed Vilsmeier-Haack activation of the carboxylate 3.

Vilsmeier DMF DMF + SOCl2 Vils Vilsmeier-Haack Reagent (Chloroiminium) DMF->Vils - SO2 - HCl Inter Activated Ester Intermediate Vils->Inter Acid 4-Methoxyanthranilic Acid Acid->Inter Attack on Vilsmeier Reagent Prod 2-Amino-4-methoxybenzoyl Chloride Inter->Prod Chloride Displacement (- DMF)

Mechanistic pathway of Vilsmeier-Haack activation for acyl chloride synthesis.

Quantitative Data & Optimization

The choice of chlorinating agent and conditions dictates the purity and physical state of the final product. The table below summarizes the optimization parameters for this specific substrate.

ParameterDirect Chlorination (Transient Protection)Hydrochloride Salt Method (Rigorous)Oxalyl Chloride Method (Mild)
Reagents SOCl2​ (Excess), cat. DMFDry HCl gas, SOCl2​ , cat. DMF (COCl)2​ , cat. DMF
Solvent DCM or NeatToluene or DCMTHF or DCM
Temperature 25°C to 40°C40°C to 80°C0°C to 25°C
Reaction Time 2 - 24 hours4 - 6 hours3 hours
Amine State Transient Sulfinylamine ( −N=S=O )Protonated ( −NH3+​Cl− )Unprotected / Transient
Crude Yield >90% (Dark Oil)85-90% (Solid)~80% (Viscous Oil)
Downstream Use Must be used immediately in situCan be stored briefly under ArgonMust be used immediately

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocol integrates a self-validating system . Because acyl chlorides hydrolyze upon contact with ambient moisture or silica gel, direct Thin Layer Chromatography (TLC) will falsely indicate unreacted starting material. The protocol below circumvents this via a chemical quench assay.

Step-by-Step Methodology: Vilsmeier-Activated Chlorination

1. Preparation & Suspension:

  • Charge an oven-dried, argon-purged round-bottom flask with 4-methoxyanthranilic acid (5.0 g, 29.9 mmol).

  • Suspend the solid in anhydrous dichloromethane (DCM, 30 mL).

  • Causality Check: DCM is chosen because it easily solubilizes the Vilsmeier intermediate while remaining inert to chlorination.

2. Catalytic Activation:

  • Add anhydrous N,N-Dimethylformamide (DMF, 0.11 mL, ~0.05 eq).

  • Cool the suspension to 0°C using an ice bath.

3. Chlorination:

  • Add thionyl chloride ( SOCl2​ , 15.5 mL, 210 mmol) dropwise over 15 minutes.

  • Safety & Causality: The massive excess of SOCl2​ ensures the rapid formation of the transient N -sulfinylamine, preventing polymerization.

4. Thermal Maturation:

  • Remove the ice bath and allow the reaction to warm to room temperature, then gently reflux (40°C) for 2 to 24 hours 3.

  • Self-Validating Macroscopic Indicator: The reaction is proceeding as long as SO2​ and HCl gas evolve (monitor via an oil bubbler). The reaction is complete when gas evolution ceases and the suspension turns into a homogenous dark solution.

5. Protocol Validation & Quality Control (Methanol Quench Assay):

  • Do not run direct TLC. Instead, extract a 10 µL aliquot of the reaction mixture and inject it into a vial containing 200 µL of anhydrous methanol and 1 equivalent of triethylamine.

  • The acyl chloride will instantly convert to methyl 2-amino-4-methoxybenzoate.

  • Analyze this quenched sample via LC-MS. The presence of the [M+H]+ peak at m/z 182.08 confirms successful conversion. The absence of higher molecular weight dimers confirms that self-condensation was successfully suppressed.

6. Isolation:

  • Concentrate the mixture in vacuo to remove DCM and excess SOCl2​ . Co-evaporate twice with anhydrous toluene (10 mL) to azeotropically remove residual traces of HCl and SOCl2​ .

  • The product, 2-amino-4-methoxybenzoyl chloride, is yielded as a dark, viscous oil which must be kept under strict Argon atmosphere and used immediately in the next synthetic step 2.

Protocol Step1 1. Substrate Suspension 4-methoxyanthranilic acid in dry DCM Step2 2. Catalytic Activation Add 0.1 eq DMF under Argon Step1->Step2 Step3 3. Chlorination Dropwise addition of SOCl2 at 0°C Step2->Step3 Step4 4. Thermal Maturation Stir at 25°C - 40°C for 2-24 hours Step3->Step4 Step5 5. Vacuum Concentration Evaporate solvent & excess SOCl2 in vacuo Step4->Step5 Step6 6. Downstream Application Isolate as dark oil/solid, use immediately Step5->Step6

Step-by-step experimental workflow for the synthesis of 2-amino-4-methoxybenzoyl chloride.

References

  • Title: US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease Source: Google Patents URL
  • Title: From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes Source: The University of Liverpool Repository URL
  • Title: Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)

Sources

Exploratory

2-Amino-4-Methoxybenzoyl Chloride: Structure, Reactivity, and Applications in Advanced Drug Development

Executive Summary As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of balancing reactivity and stability in bifunctional building blocks. 2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of balancing reactivity and stability in bifunctional building blocks. 2-Amino-4-methoxybenzoyl chloride is a quintessential example of this dichotomy. Featuring both a highly nucleophilic ortho-amino group and a strongly electrophilic acyl chloride, this compound is rarely isolated[1]. Instead, it serves as a transient, high-energy intermediate generated in situ from 2-amino-4-methoxybenzoic acid (4-methoxyanthranilic acid). This whitepaper deconstructs its physicochemical properties, the causality behind its handling protocols, and its critical role in synthesizing advanced therapeutics, including oncology and antimalarial agents.

Part 1: Chemical Structure & Physicochemical Properties

The structural uniqueness of 2-amino-4-methoxybenzoyl chloride lies in its substitution pattern. The electron-donating methoxy group at the 4-position enriches the electron density of the aromatic ring via resonance, which subtly modulates the nucleophilicity of the 2-amino group. Simultaneously, the acyl chloride remains highly susceptible to nucleophilic attack.

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name 2-Amino-4-methoxybenzoyl chloride
CAS Registry Number 1261775-20-5
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Stable Precursor 2-Amino-4-methoxybenzoic acid (CAS: 4294-95-5)
Topological Polar Surface Area 52.3 Ų
Reactivity Profile Highly electrophilic, moisture-sensitive, prone to polymerization

Part 2: Mechanistic Insights into Reactivity and Causality

Why is this acyl chloride generated in situ rather than purchased and stored? The causality lies in its bifunctional nature. The molecule possesses an unprotected primary amine alongside the acyl chloride. Without immediate trapping by a target nucleophile, intermolecular self-condensation is kinetically favored, leading to the formation of useless polyamides. Furthermore, if exposed to phosgene derivatives during synthesis, it rapidly undergoes intramolecular cyclization to form isatoic anhydrides[2].

To harness its utility without degradation, we must generate it dynamically. The standard activation employs thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF)[3].

The Causality of Catalysis: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic chloroiminium ion acts as the true active species, rapidly converting the carboxylic acid to the acyl chloride at 0 °C to room temperature. This catalytic bypass prevents the need for prolonged thermal stress (refluxing), which would otherwise degrade the unprotected amino group.

Reaction pathways of 2-amino-4-methoxybenzoyl chloride highlighting target vs. degradation routes.

Part 3: Applications in Drug Development

The in situ generation of 2-amino-4-methoxybenzoyl chloride is a cornerstone reaction in the synthesis of several privileged pharmaceutical scaffolds:

  • Quinazoline-Based Anticancer Agents: The quinazoline scaffold is vital in oncology, particularly for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Dacomitinib[4]. The synthesis of these Active Pharmaceutical Ingredients (APIs) often begins with 4-methoxyanthranilic acid. The in situ generation of the acyl chloride allows for immediate amidation with complex aryl amines (e.g., 4-chloro-3-fluoroaniline), followed by cyclization to form the 7-methoxyquinazolin-4(3H)-one core[4].

  • Antimalarial 2-Aryl Quinolones: Research into overcoming drug-resistant Plasmodium falciparum has leveraged this intermediate to synthesize endoperoxide activity-based 2-aryl quinolones[5]. The acyl chloride is trapped with acetophenones to build the quinolone framework.

Workflow S1 4-Methoxyanthranilic Acid S2 Acyl Chloride Generation S1->S2 S3 Amidation with Arylamine S2->S3 S4 Cyclization (Quinazolin-4-one) S3->S4 S5 EGFR Inhibitors (e.g., Dacomitinib) S4->S5 S6 Antimalarial Agents (2-Aryl Quinolones) S4->S6

Integration of the acyl chloride intermediate into oncology and antimalarial workflows.

Part 4: Self-Validating Experimental Protocol

Step-by-Step Methodology: In Situ Generation and Amidation

Objective: To synthesize an advanced amide intermediate without isolating the unstable acyl chloride.

  • Preparation of the Vilsmeier-Haack Complex: In an oven-dried, argon-purged round-bottom flask, dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add DMF (0.05 eq). Causality: DMF acts as a catalyst, forming the highly electrophilic chloroiminium ion, which accelerates acyl chloride formation and minimizes thermal degradation of the starting material.

  • Acyl Chloride Generation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (1.5 eq). Stir for 2 hours at room temperature. Self-Validation Check: Quench a 10 µL aliquot in 1 mL of anhydrous methanol and analyze via TLC/LC-MS. The complete disappearance of the acid and the exclusive presence of the methyl ester confirms quantitative conversion to the acyl chloride.

  • Solvent and Reagent Evaporation (Critical Step): Concentrate the mixture under reduced pressure (rotary evaporation) to remove unreacted SOCl₂ and DCM. Causality: Residual SOCl₂ will aggressively react with the subsequent amine nucleophile, drastically reducing the yield of the target amide and complicating purification.

  • Amidation: Resuspend the crude 2-amino-4-methoxybenzoyl chloride in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Dropwise, add a solution of the target arylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in THF. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the arylamine and driving the reaction to completion.

  • Workup and Isolation: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting amide via flash column chromatography.

References

  • The University of Liverpool Repository. "From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes". University of Liverpool. URL:[Link]

  • RSC Publishing. "Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines". Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Arkivoc. "A short review on synthetic strategies towards quinazoline based anticancer drugs". Arkat USA. URL:[Link]

  • NTU IRep. "Synthesis of 1,2,3-benzotriazin-4(3H)-ones". Nottingham Trent University. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-4-methoxybenzoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 2-Amino-4-methoxybenzoyl chloride, a potentially valuable but highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-4-methoxybenzoyl chloride, a potentially valuable but highly reactive chemical intermediate. Due to its inherent instability, a dedicated CAS number for this compound is not readily found, suggesting it is typically synthesized and used in situ. This guide will delve into the theoretical and practical aspects of its synthesis from its precursor, 2-Amino-4-methoxybenzoic acid, with a critical focus on the chemical challenges posed by the presence of both a nucleophilic amino group and an electrophilic acyl chloride. We will explore its predicted reactivity, stability considerations, and safe handling protocols. Furthermore, this document will outline its potential applications in organic synthesis, particularly in the development of novel pharmaceutical and bioactive molecules, by drawing parallels with structurally related and well-documented aminobenzoyl chlorides.

Introduction: The Nature of 2-Amino-4-methoxybenzoyl Chloride

2-Amino-4-methoxybenzoyl chloride is an aromatic acyl chloride with the molecular formula C₈H₈ClNO₂. Its structure is characterized by a benzene ring substituted with an amino group, a methoxy group, and a highly reactive acyl chloride functional group. The electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing acyl chloride moiety dictates its chemical behavior.

The primary challenge in handling 2-Amino-4-methoxybenzoyl chloride is its inherent instability. The presence of the nucleophilic amino group in the same molecule as the highly electrophilic acyl chloride can lead to self-reaction or polymerization. Consequently, this compound is not typically isolated and stored. Instead, it is generated in situ for immediate use in a subsequent reaction.

Synthesis of 2-Amino-4-methoxybenzoyl Chloride

The most viable route for the synthesis of 2-Amino-4-methoxybenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2-Amino-4-methoxybenzoic acid. However, the presence of the reactive amino group necessitates a protection strategy to prevent unwanted side reactions with the chlorinating agent.

The Critical Role of Amino Group Protection

Direct treatment of an aminobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) would lead to the formation of a thionylamino intermediate, rather than the desired acyl chloride. To circumvent this, the amino group must first be protected. A common and effective strategy is the conversion of the amino group to its hydrochloride salt.

Detailed Synthetic Protocol

The following protocol outlines a robust method for the preparation of 2-Amino-4-methoxybenzoyl chloride hydrochloride.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous, inert solvent (e.g., Tetramethylene sulfone, Dichloromethane)

  • Anhydrous work-up and purification solvents

Step-by-Step Procedure:

  • Formation of the Hydrochloride Salt: Dissolve 2-Amino-4-methoxybenzoic acid in a suitable anhydrous solvent. Purge the solution with anhydrous hydrogen chloride gas, or add concentrated hydrochloric acid, with stirring, until the precipitation of 2-Amino-4-methoxybenzoic acid hydrochloride is complete. The salt is then isolated by filtration and dried under vacuum.

  • Chlorination: In a separate, dry reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 2-Amino-4-methoxybenzoic acid hydrochloride in an anhydrous, inert solvent. Add an excess of thionyl chloride (at least 1.2 molar equivalents) dropwise at room temperature.[1]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by infrared spectroscopy, observing the disappearance of the carboxylic acid's O-H stretch and the appearance of the characteristic C=O stretch of the acyl chloride.[2]

  • In situ Utilization: Once the reaction is complete, the resulting solution or slurry containing 2-Amino-4-methoxybenzoyl chloride hydrochloride can be used directly in the subsequent reaction step.

Chemical Reactivity and Handling

Electrophilic Reactivity of the Acyl Chloride

The carbonyl carbon of the acyl chloride is highly electrophilic and will readily react with a wide range of nucleophiles in nucleophilic acyl substitution reactions.[3] The electron-donating effects of the ortho-amino and para-methoxy groups increase the electron density on the aromatic ring, which can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[4]

Typical Reactions:

  • With Alcohols: Forms esters.

  • With Amines: Forms amides.

  • With Water: Hydrolyzes to the parent carboxylic acid.[5]

Stability and Storage

As previously emphasized, 2-Amino-4-methoxybenzoyl chloride is highly sensitive to moisture and should be handled under strictly anhydrous conditions.[5] Due to its reactive nature, long-term storage is not recommended. It is best prepared and used immediately. If temporary storage is unavoidable, it should be kept under an inert atmosphere at low temperatures.

Safety Precautions
  • Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity Hazards: Acyl chlorides react vigorously with water and other protic solvents, releasing corrosive hydrogen chloride gas.[6]

  • Disposal: Any unreacted material should be quenched carefully with a suitable nucleophile (e.g., a high-boiling point alcohol) before disposal according to institutional guidelines.

Potential Applications in Drug Discovery and Organic Synthesis

The unique trifunctional nature of 2-Amino-4-methoxybenzoyl chloride makes it a valuable building block for the synthesis of complex organic molecules.

  • Pharmaceutical Intermediates: The acyl chloride functionality allows for the facile introduction of the 2-amino-4-methoxybenzoyl moiety into various molecular scaffolds, a common strategy in the synthesis of novel therapeutic agents.

  • Polymer Chemistry: Aminobenzoyl chlorides are key monomers in the production of high-performance polymers such as polyamides.[7]

  • Fine and Agrochemicals: The reactivity of this compound allows for its use in the synthesis of a diverse range of fine chemicals and agrochemicals.[8]

Predicted Spectroscopic Profile

Spectroscopic Data Summary
¹H NMR (predicted in CDCl₃) Aromatic Protons: Multiple signals in the 6.5-8.0 ppm range. Amino Protons: A broad singlet, chemical shift dependent on concentration and solvent. Methoxy Protons: A sharp singlet around 3.8-4.0 ppm.
¹³C NMR (predicted in CDCl₃) Carbonyl Carbon: Signal in the 165-170 ppm range. Aromatic Carbons: Multiple signals in the 100-160 ppm range. Methoxy Carbon: Signal around 55-60 ppm.
Infrared (IR) Spectroscopy C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1750-1790 cm⁻¹. This band may be split due to Fermi resonance.[9] N-H Stretch (Amino Group): Two bands in the 3300-3500 cm⁻¹ region. C-O Stretch (Methoxy Group): A strong absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the chlorine atom.

Conclusion

2-Amino-4-methoxybenzoyl chloride represents a synthetically useful, albeit challenging, chemical intermediate. Its successful application hinges on a thorough understanding of its inherent reactivity and the necessity of in situ generation, typically via the protection of the amino group as its hydrochloride salt prior to chlorination. This guide provides the foundational knowledge for researchers and drug development professionals to harness the synthetic potential of this versatile building block while ensuring safe and effective handling.

Visualizations

Synthesis Workflow

Figure 1: Synthetic Workflow for 2-Amino-4-methoxybenzoyl Chloride Hydrochloride A 2-Amino-4-methoxybenzoic acid B 2-Amino-4-methoxybenzoic acid hydrochloride A->B + HCl C 2-Amino-4-methoxybenzoyl chloride hydrochloride (in situ) B->C + SOCl₂ D Subsequent Reaction with Nucleophile C->D + Nu-H Figure 2: Reactivity of 2-Amino-4-methoxybenzoyl Chloride cluster_0 Nucleophiles cluster_1 Products Alcohol Alcohol (R-OH) Reagent 2-Amino-4-methoxybenzoyl chloride Alcohol->Reagent Amine Amine (R-NH₂) Amine->Reagent Water Water (H₂O) Water->Reagent Ester Ester Amide Amide Carboxylic_Acid Carboxylic Acid Reagent->Ester Forms Reagent->Amide Forms Reagent->Carboxylic_Acid Forms

Caption: Reactivity of 2-Amino-4-methoxybenzoyl chloride with common nucleophiles.

References

  • Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461. [Link]

  • Carboni, R. A., & Pikl, J. (1972). U.S. Patent No. 3,681,450. Washington, DC: U.S.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • The Good Scents Company. (n.d.). Benzoyl chloride. The Good Scents Company. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

Sources

Exploratory

The Bifunctional Paradox: Electrophilic and Nucleophilic Dynamics of 2-Amino-4-methoxybenzoyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is a highly reactive, bifunctional intermediate frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex heterocycles, such as quinazolines, and advanced active pharmaceutical ingredients (APIs)[1]. Its molecular architecture presents a unique synthetic challenge: it houses both a potent electrophile (the acyl chloride) and a potent nucleophile (the primary amine) within the same contiguous aromatic system. This whitepaper provides an in-depth mechanistic analysis of its reactive sites, the electronic influence of its substituents, and field-proven protocols for harnessing its reactivity without falling victim to uncontrolled self-condensation.

Mechanistic Deep Dive: Electronic Effects and Reactive Sites

The reactivity profile of 2-amino-4-methoxybenzoyl chloride is dictated by the interplay of resonance (+R) and inductive (-I) effects exerted by its substituents on the central benzene ring.

The Electrophilic Site: Carbonyl Carbon

The primary electrophilic site is the carbonyl carbon of the acyl chloride group (-COCl). In a standard unsubstituted benzoyl chloride, this carbon is highly electron-deficient and rapidly undergoes nucleophilic acyl substitution. However, in 2-amino-4-methoxybenzoyl chloride, the electrophilicity is modulated by the 4-methoxy group (-OCH₃) .

  • Causality of Reactivity: The methoxy group is positioned para to the acyl chloride. It exerts a strong electron-donating resonance effect (+R), delocalizing its oxygen lone pairs into the aromatic ring and subsequently into the carbonyl π-system. This resonance stabilization partially neutralizes the partial positive charge (δ+) on the carbonyl carbon, rendering it less electrophilic than an unsubstituted benzoyl chloride[2].

The Nucleophilic Site: Primary Amine

The primary nucleophilic site is the amino group (-NH₂) at the ortho position (position 2).

  • Causality of Reactivity: The nitrogen atom possesses a lone pair of electrons capable of attacking electrophiles. Furthermore, the +R effect of the 4-methoxy group increases the overall electron density of the aromatic ring, which inductively and resonantly enriches the nucleophilicity of the ortho-amino group.

The Self-Condensation Risk

Because the molecule contains both an activated electrophile and a strong nucleophile, it is highly prone to intermolecular self-condensation (forming polyamides) or intramolecular cyclization (forming isatoic anhydride derivatives or diketopiperazines)[3]. To prevent this, the molecule is rarely isolated in its free-base form; instead, it is generated in situ as a hydrochloride salt. Protonation of the amine (-NH₃⁺) completely quenches its nucleophilicity, preserving the molecule until an external nucleophile and a base are introduced[4].

ReactivityMap Molecule 2-Amino-4-methoxybenzoyl chloride Acyl Acyl Chloride (-COCl) Primary Electrophilic Site Molecule->Acyl Susceptible to Nucleophilic Attack Amine Amino Group (-NH2) Primary Nucleophilic Site Molecule->Amine Acts as Nucleophile (Risk of Polymerization) Methoxy Methoxy Group (-OCH3) Electron Donating (+R) Molecule->Methoxy Modulates Ring Electron Density Methoxy->Acyl Decreases Electrophilicity via Resonance (+R) Methoxy->Amine Increases Nucleophilicity via +R Effect

Figure 1: Electronic effects and primary reactive sites of 2-Amino-4-methoxybenzoyl chloride.

Quantitative Data Presentation: Reactivity Comparison

To contextualize the reactivity of 2-amino-4-methoxybenzoyl chloride, Table 1 compares its theoretical reactivity parameters against standard benchmarks.

Table 1: Comparative Reactivity Profile of Substituted Benzoyl Chlorides

CompoundCarbonyl ElectrophilicityAmine NucleophilicitySteric Hindrance at CarbonylPrimary Synthetic Risk
Benzoyl Chloride High (Baseline)N/ALowHydrolysis
4-Methoxybenzoyl Chloride Moderate (Reduced by +R)N/ALowHydrolysis[2]
2-Aminobenzoyl Chloride ModerateHighModerate (Ortho -NH₂)Self-condensation[5]
2-Amino-4-methoxybenzoyl Chloride Low-Moderate Very High Moderate Rapid Polymerization

Experimental Workflows & Protocols (E-E-A-T)

To harness this molecule effectively, the synthetic protocol must be designed as a self-validating system where the byproduct of step one serves as the protecting group for step two. The following methodology utilizes thionyl chloride (SOCl₂) to convert 2-amino-4-methoxybenzoic acid into the acyl chloride, intentionally utilizing the HCl byproduct to form the protective hydrochloride salt[5][6].

Protocol 1: In Situ Synthesis of 2-Amino-4-methoxybenzoyl Chloride Hydrochloride

Objective: Generate the electrophilic acyl chloride while simultaneously neutralizing the nucleophilic amine.

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas trap (to capture SO₂ and excess HCl), suspend 1.0 equivalent of 2-amino-4-methoxybenzoic acid in an anhydrous, inert solvent (e.g., Toluene or Dichloromethane) under an argon atmosphere[4].

  • Chlorination: Slowly add 1.2 to 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature. Causality: The carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur of SOCl₂. Subsequent chloride displacement yields the acyl chloride[6].

  • Reflux & Salt Formation: Heat the mixture to reflux for 1–2 hours. Causality: The reaction releases SO₂ and HCl gas. The HCl immediately protonates the highly nucleophilic ortho-amine, forming the hydrochloride salt. This is the critical step that prevents the molecule from polymerizing with itself[5].

  • Concentration: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude solid is 2-amino-4-methoxybenzoyl chloride hydrochloride. Do not attempt to purify via aqueous workup , as water will rapidly hydrolyze the acyl chloride. Use immediately in Protocol 2.

Protocol 2: Nucleophilic Acyl Substitution (Amide Coupling)

Objective: React the protected electrophile with an external nucleophile (e.g., a primary amine) to form a target amide.

  • Solvation: Dissolve the crude hydrochloride salt from Protocol 1 in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Nucleophile Introduction: In a separate flask, prepare a solution containing 1.0 equivalent of the target external amine and 2.5 equivalents of a non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine) in anhydrous DCM. Causality: 1.0 eq of base is required to neutralize the hydrochloride salt on the 2-amino group, freeing it. Another 1.0 eq is required to neutralize the HCl generated during the amide coupling. The 0.5 eq is a kinetic excess[5].

  • Coupling: Add the base/amine solution dropwise to the cooled acyl chloride solution with vigorous stirring. Allow to warm to room temperature over 2–4 hours.

  • Workup: Once TLC confirms the consumption of the acyl chloride, quench with a saturated aqueous sodium bicarbonate solution. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting amide via flash column chromatography.

Workflow Start 2-Amino-4-methoxybenzoic acid Chlorination Add SOCl2 in Toluene (Reflux, 1-2h) Start->Chlorination Nucleophilic substitution at sulfur Salt In Situ Hydrochloride Salt (Prevents Polymerization) Chlorination->Salt HCl byproduct protonates amine Coupling Add External Amine + Base (Anhydrous DCM, 0°C to RT) Salt->Coupling Base releases free amine & neutralizes HCl Product Target Amide Derivative Coupling->Product Nucleophilic Acyl Substitution

Figure 2: Step-by-step workflow for the synthesis and utilization of 2-Amino-4-methoxybenzoyl chloride.

Conclusion

2-Amino-4-methoxybenzoyl chloride is a masterclass in synthetic paradoxes. The very substituents that make it a valuable building block for pharmaceuticals—the amine and the methoxy group—also complicate its handling by altering its electrophilicity and introducing competing nucleophilic sites. By understanding the resonance stabilization of the carbonyl carbon and employing rigorous in situ hydrochloride salt protection strategies, researchers can effectively subjugate this molecule's reactivity to synthesize complex, high-value chemical architectures.

References

  • Al Kadi, I., et al. "A Brief Review on Schiff Base, Synthesis, and Their Antimicrobial Activities." ResearchGate. Available at: [Link]

  • García-Río, L., et al. "Reactivity of Benzoyl Chlorides in Nonionic Microemulsions: Potential Application as Indicators of System Properties." The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Sharma, V. K., et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc. Available at: [Link]

Sources

Foundational

The Dual-Faced Synthon: Deciphering the Role of the Amino Group in the Reactivity of 2-Amino-4-methoxybenzoyl Chloride

Executive Summary In advanced medicinal chemistry and drug development, 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) serves as a critical bifunctional synthon for the construction of complex heterocycles, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) serves as a critical bifunctional synthon for the construction of complex heterocycles, such as quinazolinones and substituted benzamides. However, handling this molecule presents a classic synthetic paradox: it houses both a potent nucleophile (the ortho-amino group) and a highly reactive electrophile (the acyl chloride) within the same framework. This whitepaper provides an in-depth mechanistic analysis of the amino group's role in dictating the molecule's reactivity, stability, and handling protocols, ensuring researchers can deploy it effectively without falling victim to its inherent tendency for self-condensation.

Structural and Electronic Profiling: The Electronic Tug-of-War

The reactivity of any acyl chloride is governed by the electrophilicity of its carbonyl carbon[1]. In 2-amino-4-methoxybenzoyl chloride, the presence of two strong electron-donating groups (EDGs) fundamentally alters this electrophilicity.

  • The 4-Methoxy Group: Exerts a strong mesomeric (+M) electron-donating effect. Because it is located para to the acyl chloride, it pushes electron density directly into the carbonyl carbon, significantly dampening its electrophilicity.

  • The 2-Amino Group: Also exerts a strong +M effect. Being ortho to the acyl chloride, its nitrogen lone pair delocalizes into the aromatic ring, further deactivating the electrophilic center.

Despite this deactivation, the acyl chloride remains susceptible to nucleophilic attack. The critical vulnerability lies in the 2-amino group itself. Because it is an aniline derivative, it is highly nucleophilic. In its free base form, the nucleophilic amino group of one molecule will rapidly attack the electrophilic acyl chloride of another, leading to uncontrolled intermolecular self-condensation (forming polyamides or cyclic oligomers)[2]. This phenomenon is universally recognized as the "anthraniloyl curse."

ElectronicEffects Methoxy 4-Methoxy Group (+M, -I) Carbonyl Acyl Chloride (C1) Electrophilic Center Methoxy->Carbonyl Resonance Donation Deactivates Electrophile Amino 2-Amino Group (+M, -I) Amino->Amino Nucleophilic Center (Drives Instability) Amino->Carbonyl Resonance Donation Deactivates Electrophile

Caption: Electronic effects of the amino and methoxy groups on the acyl chloride.

Strategies for Reactivity Control and Stabilization

To harness 2-amino-4-methoxybenzoyl chloride for targeted cross-amidation, the nucleophilicity of the 2-amino group must be temporarily masked.

The Hydrochloride Salt Paradigm

The most robust method for stabilizing this synthon is converting it into a hydrochloride salt[3]. By exposing the molecule to a strong acid (typically the HCl generated in situ during the chlorination of the parent carboxylic acid), the amine is protonated to form an ammonium salt ( −NH3+​ ).

Mechanistic Causality:

  • Nucleophilic Masking: Protonation ties up the nitrogen lone pair, completely abolishing its nucleophilicity and preventing self-condensation.

  • Electrophilic Reactivation: The −NH3+​ group can no longer donate electrons via resonance. Instead, it exerts a powerful electron-withdrawing inductive effect (-I). This eliminates the +M deactivation and dramatically increases the electrophilicity of the adjacent acyl chloride, priming it for attack by an external nucleophile.

The Isatoic Anhydride Alternative

For long-term storage, the parent acid is often converted into 4-methoxyisatoic anhydride using phosgene equivalents. This acts as a stable, masked form of the ortho-aminobenzoyl chloride that can be stored indefinitely and reacted with amines upon heating[2].

Quantitative Comparison

Summarizing the physicochemical dynamics helps predict reaction behavior when scaling up syntheses.

Table 1: Physicochemical and Electronic Dynamics

Parameter2-Amino-4-methoxybenzoyl chloride (Free Base)Hydrochloride Salt DerivativeMechanistic Impact
C1 Carbonyl Electrophilicity Low/Moderate (+M deactivation)Very High (-I activation)Salt form reacts much faster with external nucleophiles.
Nucleophilic Centers Two (C1-Acyl, C2-Amino)One (C1-Acyl)Free base undergoes rapid self-condensation.
Stability Highly Unstable (Minutes to Hours)Stable (Months if kept dry)Dictates the necessity for in situ generation.
Dominant Electronic Effect +M (Resonance) from −NH2​ -I (Inductive) from −NH3+​ Protonation flips the electronic nature of the ring.

Experimental Protocol: In Situ Generation and Cross-Amidation

To ensure scientific integrity and high yields, the following protocol utilizes a self-validating kinetic trapping methodology. The workflow relies on in situ generation of the hydrochloride salt, followed by controlled liberation in the presence of an external nucleophile.

Step-by-Step Methodology

Step 1: In Situ Acid Chloride Formation & Auto-Protection

  • Procedure: Suspend 1.0 eq of 2-amino-4-methoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 3.0 eq of thionyl chloride ( SOCl2​ ) dropwise at 0°C. Reflux the mixture at 40°C for 2-3 hours.

  • Causality: SOCl2​ acts as the chlorinating agent. As the acyl chloride forms, the byproduct HCl gas immediately protonates the ortho-amino group.

  • Self-Validation: The reaction transitions from a suspension to a clear solution, followed by the precipitation of a white/off-white solid. This precipitate is the stable 2-amino-4-methoxybenzoyl chloride hydrochloride salt[3].

Step 2: Solvent and Reagent Removal

  • Procedure: Evaporate the DCM and excess SOCl2​ under strictly anhydrous reduced pressure. Wash the resulting solid twice with anhydrous toluene and evaporate to dryness.

  • Causality: Residual SOCl2​ is highly electrophilic and will competitively react with your target external amine in the next step, ruining the yield. Toluene acts as an azeotropic drying agent to remove trace HCl and SOCl2​ .

Step 3: Kinetically Driven Cross-Coupling

  • Procedure: Resuspend the dried hydrochloride salt in anhydrous tetrahydrofuran (THF) at 0°C. Add 1.2 eq of the target external amine ( R−NH2​ ). Finally, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes.

  • Causality: The target amine is added before the base. When DIPEA (a non-nucleophilic base) is introduced, it neutralizes the −NH3+​ salt, liberating the free −NH2​ group. Because the external amine is already homogeneously mixed and is typically more nucleophilic (aliphatic) than the internal aniline, the intermolecular cross-coupling kinetically outcompetes any intramolecular self-condensation.

  • Self-Validation: Upon addition of DIPEA, the suspended salt will rapidly dissolve, and a new precipitate (DIPEA hydrochloride) will form, indicating successful neutralization and concurrent amidation.

Workflow Step1 1. 2-Amino-4-methoxybenzoic acid + SOCl2 Step2 2. Acyl Chloride & HCl Generation Step1->Step2 Chlorination Step3 3. Auto-Protonation of -NH2 (Forms Stable HCl Salt) Step2->Step3 Kinetic Trapping Step4 4. Addition of External Amine (R-NH2) Step3->Step4 Vacuum Dry & Resuspend Step5 5. Addition of DIPEA Base (Liberates Free Base) Step4->Step5 Setup Coupling Step6 6. Cross-Amidation Target Product Step5->Step6 Nucleophilic Attack

Caption: Step-by-step workflow for the in situ generation and cross-amidation.

Conclusion

The reactivity of 2-amino-4-methoxybenzoyl chloride is a delicate balance of resonance deactivation and nucleophilic self-sabotage. By understanding the electronic contributions of the amino group, researchers can utilize simple acid-base chemistry—specifically the formation of the hydrochloride salt—to temporarily invert the molecule's electronic profile. This transforms an unstable, self-polymerizing hazard into a highly reliable, electrophilic building block for advanced drug synthesis.

References

  • Chemistry LibreTexts. "Acid chlorides react with ammonia, 1° amines and 2° amines to form amides." Chemistry LibreTexts. URL:[Link]

  • United States Patent Office (USPTO). "Preparation of p-aminobenzoyl chloride salts (US3681450A)." Google Patents.

Sources

Exploratory

Transient Electrophiles: Spectroscopic Characterization and Handling of 2-Amino-4-methoxybenzoyl Chloride

Executive Summary In modern drug development, functionalized anthranilic acid derivatives are critical building blocks. Specifically, 2-amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) serves as a pivotal electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, functionalized anthranilic acid derivatives are critical building blocks. Specifically, 2-amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) serves as a pivotal electrophilic intermediate in the synthesis of quinazolinones, which are highly sought after as potent poly(ADP-ribose) polymerase 14 (PARP14) inhibitors for oncology applications[1]. However, the isolation and spectroscopic characterization of this compound present a significant analytical challenge. The coexistence of a nucleophilic aniline moiety and a highly electrophilic acyl chloride within the same molecule dictates a transient lifespan unless rigorously controlled.

This whitepaper provides an in-depth mechanistic analysis of the spectroscopic signatures (NMR, IR) of 2-amino-4-methoxybenzoyl chloride, bridging the gap between its stable precursor, 2-amino-4-methoxybenzoic acid (CAS 4294-95-5)[2], and its reactive state. By employing a self-validating experimental framework, researchers can accurately generate, track, and utilize this intermediate without succumbing to polymerization artifacts.

Mechanistic Causality: The Bifunctional Dilemma

The fundamental challenge in handling 2-amino-4-methoxybenzoyl chloride lies in its propensity for rapid intermolecular amidation. In its free base form, the ortho-amino group acts as a potent nucleophile that readily attacks the acyl chloride of an adjacent molecule, leading to the formation of polyamides or cyclic dimers[3].

To arrest this degradation pathway, the compound must be generated and maintained as a hydrochloride salt . Protonation of the amine to an ammonium ion (–NH₃⁺) completely abrogates its nucleophilicity by tying up the lone pair in a σ-bond with hydrogen. This chemical intervention preserves the integrity of the electrophilic acyl chloride for downstream coupling or spectroscopic analysis.

Stability N1 Free Amine Form (Nucleophilic) N3 Intermolecular Amidation (Oligomerization) N1->N3 Rapid Reaction N4 Protonated Amine (NH3+) (Non-nucleophilic) N1->N4 + HCl (Gas) N2 Acyl Chloride (Electrophilic) N2->N3 Rapid Reaction N5 Stable Acyl Chloride Hydrochloride Salt N4->N5 Preserves Electrophile

Fig 1. Causality of degradation vs. stability in 2-amino-4-methoxybenzoyl chloride.

Spectroscopic Signatures: Deciphering Electronic Shifts

The transition from the stable precursor (2-amino-4-methoxybenzoic acid) to the reactive acyl chloride hydrochloride salt induces profound electronic changes across the aromatic ring. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

In the precursor acid, the –NH₂ group donates electron density into the aromatic ring via resonance, significantly shielding the protons at the ortho (H-3) and para (H-5) positions relative to the amine[2].

Upon conversion to the acyl chloride hydrochloride salt, two major electronic events occur:

  • Resonance Abrogation : The protonation of the amine to –NH₃⁺ eliminates its electron-donating resonance capacity. The –NH₃⁺ group becomes purely electron-withdrawing via induction (-I effect). Consequently, H-3 and H-5 experience a massive downfield shift (deshielding).

  • Anisotropic Deshielding : The substitution of the hydroxyl group (–OH) with a chlorine atom (–Cl) increases the electron-withdrawing power of the carbonyl group. The proton ortho to the carbonyl (H-6) is subjected to enhanced anisotropic deshielding, pushing it further downfield. The methoxy group (–OCH₃) remains relatively insulated from these effects.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆ vs. Anhydrous CD₃CN)

Proton Position Precursor Acid (Free Base)[2] Acyl Chloride (HCl Salt) Causality of Shift
–OCH₃ 3.70 ppm (s, 3H) ~3.85 ppm (s, 3H) Minor inductive withdrawal from distant –COCl.
H-5 6.09 ppm (dd, 1H) ~7.05 ppm (dd, 1H) Loss of resonance shielding from protonated amine.
H-3 6.23 ppm (d, 1H) ~7.15 ppm (d, 1H) Loss of resonance shielding; strong -I effect of –NH₃⁺.
H-6 7.59 ppm (d, 1H) ~8.20 ppm (d, 1H) Enhanced anisotropic deshielding by the –COCl group.

| Heteroatom | ~6.50 ppm (br s, 2H, –NH₂) | ~10.2 ppm (br s, 3H, –NH₃⁺) | Complete protonation; highly deshielded ammonium state. |

Infrared (IR) Spectroscopy

IR spectroscopy is the most reliable tool for real-time monitoring of this transformation. The precursor acid exhibits a suppressed carbonyl stretch (~1660 cm⁻¹) due to strong intramolecular hydrogen bonding between the –NH₂ protons and the carbonyl oxygen[4].

When converted to the acyl chloride hydrochloride, the intramolecular H-bond is destroyed. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via induction, increasing the C=O bond force constant. This results in a sharp, distinct shift of the carbonyl stretch to ~1770 cm⁻¹[3].

Table 2: Key IR Vibrational Frequencies

Functional Group Precursor Acid[4] Acyl Chloride (HCl Salt) Diagnostic Value
C=O Stretch ~1660 cm⁻¹ (broadened) ~1770 cm⁻¹ (sharp) Primary indicator of successful chlorination.
O–H Stretch 3200–2500 cm⁻¹ (broad) Absent Confirms complete consumption of the acid.
N–H Stretch 3400, 3300 cm⁻¹ (sharp double) 3000–2800 cm⁻¹ (broad) Indicates conversion from primary amine to ammonium salt.

| C–Cl Stretch | Absent | ~870 cm⁻¹ | Confirms acyl chloride formation. |

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and characterization of 2-amino-4-methoxybenzoyl chloride must be executed as a self-validating system. The following protocol utilizes in situ ReactIR to verify intermediate formation before proceeding to NMR isolation, ensuring that polymerization has not occurred.

Step 1: Anhydrous Chlorination
  • Charge a flame-dried Schlenk flask with 2-amino-4-methoxybenzoic acid (1.0 eq)[2] and suspend in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the suspension to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Mechanistic Note: Oxalyl chloride is preferred over thionyl chloride here as the byproduct gases (CO, CO₂) help purge the system, and the reaction proceeds under milder conditions.

Step 2: In Situ Validation (ReactIR)
  • Insert the ReactIR probe into the reaction mixture.

  • Monitor the disappearance of the acid C=O band at 1660 cm⁻¹ and the emergence of the acyl chloride C=O band at 1770 cm⁻¹.

  • Validation Gate : Do not proceed to isolation until the 1660 cm⁻¹ band is completely extinguished, ensuring no unreacted precursor remains to initiate oligomerization.

Step 3: HCl Trapping and Isolation
  • Once conversion is complete, sparge the solution briefly with dry HCl gas (generated via dripping H₂SO₄ onto NaCl) for 5 minutes to ensure the amine is fully trapped as the hydrochloride salt.

  • Remove the DCM and excess oxalyl chloride under high vacuum (Schlenk line) at room temperature. Avoid heating, as thermal stress can induce HCl dissociation and subsequent polymerization.

  • The resulting product is an off-white, highly moisture-sensitive solid: 2-amino-4-methoxybenzoyl chloride hydrochloride.

Step 4: Final Spectroscopic Validation
  • Transfer the solid immediately into an argon-filled glovebox.

  • Dissolve a 15 mg aliquot in strictly anhydrous CD₃CN (stored over activated 3Å molecular sieves).

  • Acquire the ¹H NMR spectrum immediately.

  • Validation Gate : Confirm the presence of the H-6 doublet at >8.0 ppm and the absence of broad polymeric baseline humps between 7.0–8.0 ppm.

Fig 2. Self-validating workflow for in situ generation and spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2-amino-4-methoxybenzoyl chloride requires a deep understanding of its bifunctional reactivity. By interpreting the profound NMR deshielding effects and the diagnostic IR carbonyl shifts, researchers can confidently track the formation of this transient electrophile. Adhering to the self-validating protocol outlined above ensures that the compound remains in its stable hydrochloride state, preventing polymerization and enabling its successful application in advanced drug synthesis.

References

  • US10562891B2 - Quinazolinones as PARP14 inhibitors Google Patents URL
  • 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 PubChem (National Institutes of Health) URL:[Link]

Sources

Foundational

Sourcing and Utilizing 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5): A Technical Guide to Supplier Qualification and Synthetic Workflows

Executive Summary For researchers and drug development professionals, sourcing highly reactive bifunctional intermediates presents a unique set of logistical and chemical challenges. 2-Amino-4-methoxybenzoyl chloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, sourcing highly reactive bifunctional intermediates presents a unique set of logistical and chemical challenges. 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is a critical, high-value building block used extensively in the synthesis of anthranilamides, quinazolinones, and advanced kinase inhibitors[1]. However, its dual-nature—possessing both a nucleophilic primary amine and a highly electrophilic acyl chloride on the same aromatic ring—makes it inherently unstable as a free base[2].

This whitepaper provides an in-depth mechanistic framework for evaluating commercial suppliers of 2-Amino-4-methoxybenzoyl chloride[3], establishing rigorous in-house quality control (QC), and executing self-validating synthetic protocols that prevent catastrophic reagent degradation.

Mechanistic Challenges in Commercial Sourcing

The fundamental challenge in sourcing 2-Amino-4-methoxybenzoyl chloride lies in its propensity for rapid intermolecular self-condensation. If the local pH is not strictly controlled, the nucleophilic aniline nitrogen of one molecule will attack the acyl chloride of another, leading to the rapid formation of intractable polyamides[2]. Furthermore, the electron-donating 4-methoxy group increases the electron density on the aromatic ring, which can marginally increase the nucleophilicity of the ortho-amino group compared to unsubstituted variants.

To circumvent this, reputable commercial suppliers synthesize and distribute this compound as a hydrochloride salt (e.g., 2-amino-4-methoxybenzoyl chloride hydrochloride). The protonation of the aniline nitrogen renders it non-nucleophilic, stabilizing the molecule for transport. When evaluating vendors, it is imperative to confirm the salt form and ensure the reagent is shipped under anhydrous, cold-chain conditions (-20 °C) to prevent hydrolysis back to 2-amino-4-methoxybenzoic acid[4].

Supplier Evaluation & Analytical Validation

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in advanced medicinal chemistry. Upon receiving a batch from a commercial supplier, an in-house QC protocol must be executed immediately inside a glovebox. The table below outlines the quantitative metrics required to validate a commercial batch before committing it to a synthetic workflow.

Analytical MetricStandard Commercial SpecificationRigorous R&D RequirementMechanistic Rationale for R&D Standard
Purity (HPLC) > 95.0%> 98.0%Impurities often include the hydrolyzed anthranilic acid derivative, which will poison downstream coupling reagents and alter stoichiometry.
Identity (NMR) 1 H NMR matches structure 1 H and 13 C NMR, strict baseline checkBroad, undefined peaks in the baseline of the 1 H NMR indicate the presence of self-condensation oligomers that HPLC might miss.
Moisture (Karl Fischer) < 1.0%< 0.1%Trace water rapidly hydrolyzes the acyl chloride, releasing HCl gas and degrading the active species[2].
Appearance Off-white to tan powderWhite to pale yellow crystalline powderDarkening (brown/tan) indicates oxidative degradation of the electron-rich aniline ring.

In-House QC & Synthetic Workflow

The following logic gate dictates the lifecycle of the reagent from procurement to final application.

Workflow for procurement, QC, and synthetic application of 2-Amino-4-methoxybenzoyl chloride.

Validated Experimental Protocol: Controlled Amidation

Objective: To couple the sourced acyl chloride with a target primary amine while entirely suppressing the self-condensation of the anthranilic acid derivative.

Causality & Design: Because the commercial reagent is supplied as a hydrochloride salt, generating the free base without the target nucleophile present will cause immediate polymerization. Therefore, the target amine and a non-nucleophilic base are pre-mixed, and the acyl chloride salt is added portion-wise at low temperatures. This ensures the target amine outcompetes the internal aniline for the electrophilic acyl carbon.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: 3.0 equivalents of DIPEA are strictly required: 1 eq to neutralize the HCl salt of the acyl chloride, 1 eq to neutralize the HCl generated during the amidation reaction, and 1 eq in excess to maintain a strictly basic environment.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

    • Causality: Low temperatures reduce the kinetic rate of side reactions (e.g., self-condensation) and prevent the exothermic degradation of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add the sourced 2-Amino-4-methoxybenzoyl chloride hydrochloride (1.0 eq) portion-wise as a solid over 15 minutes against a positive flow of argon.

    • Causality: Solid addition of the HCl salt prevents the premature neutralization that would occur if it were pre-dissolved in a basic or neutral solvent prior to transfer.

  • Self-Validating Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction via LC-MS.

    • Validation Check: The complete disappearance of the target amine mass and the appearance of the product mass confirms successful coupling. If LC-MS reveals periodic high-molecular-weight oligomeric masses, it indicates insufficient target amine nucleophilicity or a failure in temperature control.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 2-amino-4-methoxybenzamide derivative.

Downstream Applications in Drug Development

Once successfully coupled, the resulting 2-amino-4-methoxybenzamide derivatives serve as direct precursors for the synthesis of 7-methoxyquinazolin-4(3H)-ones [4]. By reacting the amide intermediate with formamidine acetate or triethyl orthoformate under refluxing conditions, the system undergoes a dehydrative cyclization. This specific quinazoline core is a privileged scaffold in oncology, forming the structural basis for highly potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including analogs of gefitinib and dacomitinib[4].

References

  • Guidechem. "Cloruro de 2-amino-4-metoxibenzoilo 1261775-20-5 wiki - Es". Guidechem.
  • Benchchem. "2-Aminobenzamide High-Purity Reagent For Research". Benchchem.
  • Smolecule. "Buy 3-Aminobenzoyl chloride | 21563-72-4". Smolecule.
  • Arkat USA. "A short review on synthetic strategies towards quinazoline based anticancer drugs". Arkivoc.

Sources

Exploratory

The Historical Development and Modern Synthesis of 2-Amino-4-methoxybenzoyl Chloride: A Technical Guide

Executive Summary 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) is a highly reactive, transient electrophilic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) is a highly reactive, transient electrophilic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a foundational building block for quinazoline-based EGFR inhibitors (such as Dacomitinib derivatives) and various antimalarial 2-aryl quinolones [1][1].

Handling this compound presents a unique chemical paradox: the molecule contains both a highly electrophilic acyl chloride and a nucleophilic ortho-amine. Left unchecked, this dual nature makes it inherently prone to rapid self-polymerization. This whitepaper explores the historical evolution of its synthesis, the mechanistic causality behind modern protocols, and provides a validated, step-by-step methodology for its in situ generation.

Historical Context & Evolution of Synthesis

The synthesis of 2-amino-4-methoxybenzoyl chloride has undergone significant optimization to overcome the molecule's bifunctional reactivity.

  • Generation 1: Direct Chlorination (The Polymerization Problem) Early synthetic routes attempted to convert 2-amino-4-methoxybenzoic acid directly using neat thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. These harsh thermal conditions led to catastrophic intermolecular condensation, producing intractable polyamides and sulfinylamine byproducts. This resulted in exceptionally low yields of the desired monomer.

  • Generation 2: Protection-Deprotection Paradigms To mitigate self-condensation, chemists introduced protecting groups (e.g., N-acetyl or N-Boc) to mask the amine's nucleophilicity prior to chlorination. While this successfully prevented polymerization, it added two synthetic steps (protection and subsequent deprotection), significantly reducing overall atom economy and increasing processing time.

  • Generation 3: Controlled In Situ Generation (Modern Standard) The current industry standard leverages the rapid kinetics of Vilsmeier-Haack catalysis. By reacting the unprotected amino acid with oxalyl chloride and catalytic N,N-dimethylformamide (DMF) at low temperatures (0–20 °C), the acyl chloride is generated in situ and immediately quenched with the target nucleophile. This eliminates the need for protecting groups and maximizes atom economy [2][3].

GenEvolution Gen1 Generation 1: Direct Reflux (High Temp, SOCl2) Polymer Issue: Polymerization & Low Yield Gen1->Polymer Gen2 Generation 2: Protection (Boc/Ac, Multi-step) AtomEcon Issue: Poor Atom Economy & Long Reaction Times Gen2->AtomEcon Gen3 Generation 3: In Situ Catalysis (Oxalyl Chloride, DMF, 0°C) Optimal Result: High Yield, Scalable API Intermediate Gen3->Optimal

Historical evolution of 2-Amino-4-methoxybenzoyl chloride synthesis.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand why the Generation 3 protocol succeeds where earlier methods failed. The success of the modern in situ synthesis relies on two interconnected mechanistic phenomena:

  • Vilsmeier-Haack Activation : The addition of catalytic DMF to oxalyl chloride rapidly generates a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This intermediate reacts with the carboxylic acid exponentially faster than the uncatalyzed reaction, allowing the chlorination to proceed at 0 °C. The low temperature kinetically suppresses the activation energy required for intermolecular amidation.

  • Autoprotection via Amine Protonation : The most elegant aspect of this protocol is its self-protecting nature. The reaction of oxalyl chloride generates stoichiometric quantities of hydrogen chloride (HCl) gas. In aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), this HCl immediately protonates the basic aniline moiety, forming an anilinium hydrochloride salt (-NH₃⁺Cl⁻). This protonation completely strips the nitrogen of its lone pair, neutralizing its nucleophilicity and preventing self-condensation without requiring external protecting groups.

Mechanism A DMF + (COCl)2 B Chloroiminium Ion (Vilsmeier Reagent) A->B -CO, -CO2 C Carboxylate Attack B->C + Substrate D Acyl Chloride + HCl C->D -DMF E Amine Protonation (Autoprotection) D->E HCl traps NH2

Mechanism of DMF-catalyzed chlorination and autoprotection via amine protonation.

Quantitative Data: Protocol Comparison

Synthetic GenerationReagents & ConditionsYield (Amidation)Atom EconomyReaction TimeScalability & Notes
Gen 1: Direct Reflux SOCl₂ (neat), Reflux< 40%High4–6 hPoor. High thermal degradation and polyamides.
Gen 2: Protection Boc₂O, then SOCl₂75–80%Low24+ hModerate. Requires 2 extra steps (protection/deprotection).
Gen 3: In Situ Catalysis (COCl)₂, cat. DMF, 0 °C85–95%High2 hExcellent. Standard for API manufacturing.

Experimental Protocol: In Situ Generation via Oxalyl Chloride

This self-validating workflow is designed for the immediate generation and consumption of 2-amino-4-methoxybenzoyl chloride, avoiding isolation steps that lead to degradation [4][5].

  • Preparation : Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M) under an inert nitrogen atmosphere.

  • Catalyst Addition : Add anhydrous N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF is required to form the chloroiminium intermediate, drastically lowering the activation energy of chlorination.

  • Chlorination : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add oxalyl chloride (1.2 - 1.5 eq). Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO₂) are gaseous, driving the reaction forward without leaving liquid residues that require high-temperature azeotropic distillation.

  • Maturation & Self-Validation : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 to 2 hours. Validation Check: The continuous evolution of gas (CO, CO₂) will be observed. The cessation of gas evolution and the dissolution of the suspension into a clear/homogenous solution indicates the complete formation of the acyl chloride.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-methoxybenzoyl chloride hydrochloride salt. Critical Warning: Do not attempt to purify via distillation or chromatography.

  • Immediate Quench : Resuspend the crude residue in anhydrous THF or DCM and immediately add the target nucleophile (e.g., an aniline or amine derivative) along with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine or Triethylamine, 3.0 eq) to neutralize the hydrochloride salt and drive the desired amidation.

References

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc URL
  • Title: From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba Source: The University of Liverpool Repository URL
  • Title: 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation Source: Beilstein Journals URL

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-Amino-4-methoxybenzoyl Chloride as a Strategic Building Block in Organic Synthesis

Introduction: Unveiling the Synthetic Potential In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-methoxybenzoyl chloride emerges as a highly valuable and versatile synthon, particularly for the synthesis of nitrogen-containing heterocycles, which form the core scaffold of numerous pharmaceuticals and bioactive compounds. Its utility is rooted in the strategic placement of three key functional groups on the aromatic ring: a highly reactive acyl chloride, a nucleophilic primary amine, and an electron-donating methoxy group. This unique combination allows for a series of controlled, sequential reactions, making it a cornerstone reagent for constructing fused heterocyclic systems like quinazolinones. This guide provides an in-depth exploration of its properties, core applications, and field-proven protocols designed for researchers in medicinal chemistry and drug development.

Physicochemical Properties & Safe Handling

2-Amino-4-methoxybenzoyl chloride is typically not isolated and stored long-term due to the inherent reactivity of the acyl chloride in the presence of the free amine. It is most often prepared in situ from its corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid.

Table 1: Properties of the Precursor, 2-Amino-4-methoxybenzoic Acid

PropertyValue
CAS Number 4294-95-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to light brown solid[1]
Solubility Soluble in methanol, DMSO[1]
Causality of Reactivity and Instability

The primary challenge with 2-Amino-4-methoxybenzoyl chloride is its propensity for self-reaction or polymerization. The nucleophilic amino group of one molecule can attack the electrophilic acyl chloride of another. For this reason, it is almost exclusively generated and used immediately in the subsequent reaction step. The protocols described herein are designed around this principle of in situ generation and consumption.

Critical Safety and Handling Protocols

As with all acyl chlorides, extreme caution is warranted. The compound is corrosive and reacts violently with water and other protic solvents.[2]

  • Moisture Sensitivity: All reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and inert atmospheres (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Work must be performed in a certified chemical fume hood.

  • Reactivity Hazards: 2-Amino-4-methoxybenzoyl chloride is incompatible with strong oxidizing agents, bases, alcohols, and water.[3] The reaction with water releases corrosive HCl gas.

  • Quenching: Any residual acyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.

Core Application: A Gateway to Quinazolin-4(3H)-ones

The most prominent application of 2-amino-4-methoxybenzoyl chloride is in the synthesis of the 7-methoxyquinazolin-4(3H)-one scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, appearing in a wide range of clinically significant drugs. The synthesis leverages the bifunctional nature of the building block to construct the fused pyrimidinone ring.

The general strategy involves a two-step sequence that begins with the formation of a 2-amino-4-methoxybenzamide intermediate, followed by cyclization with a suitable one-carbon (C1) source.

General Synthetic Workflow

The pathway from the starting acid to the final quinazolinone product is a robust and reliable method for generating molecular diversity.

G cluster_0 Step 1: Acyl Chloride Formation (In Situ) cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization & Dehydration A 2-Amino-4-methoxybenzoic Acid B 2-Amino-4-methoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ Anhydrous Solvent C 2-Amino-4-methoxy-N-R-benzamide B->C Amine R-NH₂ (Amine) Amine->C Base (e.g., Pyridine) Anhydrous Solvent D 7-Methoxy-2,3-disubstituted Quinazolin-4(3H)-one C->D C1_Source C1 Source (e.g., Aldehyde, Orthoformate) C1_Source->D Acid or Base Catalyst Heat

Caption: General workflow for quinazolinone synthesis.

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear causality for each step and concluding with purification and characterization to confirm success.

Protocol 1: Preparation of 2-Amino-4-methoxybenzoyl Chloride (in situ) and Subsequent Amidation

This protocol details the conversion of the parent acid to the acyl chloride and its immediate use to form a key benzamide intermediate. This method avoids the isolation of the unstable acyl chloride.

Expertise & Causality: Using thionyl chloride (SOCl₂) is a standard and efficient method for converting carboxylic acids to acyl chlorides.[3][4] A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active chlorinating species and accelerates the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of both the thionyl chloride and the product.

  • Materials & Reagents:

    • 2-Amino-4-methoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

    • Primary or secondary amine (1.1 eq)

    • Anhydrous pyridine or triethylamine (2.5 eq)

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Reflux condenser with a drying tube (CaCl₂ or Drierite)

    • Magnetic stirrer and heating mantle

    • Dropping funnel

    • Inert gas line (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Setup: Assemble the dry glassware under an inert atmosphere. Charge the flask with 2-amino-4-methoxybenzoic acid (1.0 eq) and anhydrous toluene.

    • Chlorination: Add a catalytic amount of anhydrous DMF. Slowly add thionyl chloride (1.5 eq) via the dropping funnel at room temperature.

    • Reaction: After the initial gas evolution subsides, heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-3 hours. The completion of this step is indicated by the dissolution of the starting acid and the cessation of HCl gas evolution.

    • Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This step is critical and should be done thoroughly. The crude 2-amino-4-methoxybenzoyl chloride will remain as a residue.

    • Amidation Setup: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.

    • Nucleophilic Attack: In a separate flask, dissolve the amine (1.1 eq) and pyridine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

    • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude benzamide product by column chromatography on silica gel or by recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cyclization of 2-Amino-4-methoxybenzamide to a Quinazolin-4(3H)-one

This protocol uses the benzamide intermediate from Protocol 1 and an aldehyde to construct the quinazolinone ring system via an acid-promoted cyclocondensation and elimination sequence.[5]

  • Materials & Reagents:

    • 2-Amino-4-methoxy-N-substituted-benzamide (1.0 eq, from Protocol 1)

    • Aldehyde (R-CHO) (1.2 eq)

    • Glacial Acetic Acid

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Reflux condenser

  • Step-by-Step Methodology:

    • Setup: To a round-bottom flask, add the 2-amino-4-methoxybenzamide (1.0 eq) and dissolve it in glacial acetic acid.

    • Addition: Add the aldehyde (1.2 eq) to the solution.

    • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (around 118°C) for 4-8 hours. The acetic acid serves as both the solvent and the acid catalyst, promoting the formation of an intermediate imine which then undergoes intramolecular cyclization.

    • Precipitation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker of cold water with stirring.

    • Isolation: The quinazolinone product will typically precipitate as a solid. Collect the solid by vacuum filtration.

    • Purification & Characterization: Wash the filtered solid with cold ethanol to remove residual acetic acid and unreacted aldehyde. Dry the product in a vacuum oven. The purity is often high, but recrystallization can be performed if necessary. Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and Melting Point analysis.

G cluster_mech Key Mechanistic Steps for Quinazolinone Formation Amide 2-Amino-4-methoxybenzamide Intermediate Imine Schiff Base / Imine Intermediate Amide->Imine + Aldehyde, -H₂O (Condensation) Aldehyde Aldehyde (R-CHO) Cyclized Dihydroquinazolinone Intermediate Imine->Cyclized Intramolecular Cyclization Product Quinazolin-4(3H)-one (Aromatized Product) Cyclized->Product Oxidation / Dehydrogenation (often spontaneous in air or with mild oxidant)

Caption: Key mechanistic steps in quinazolinone synthesis.

Troubleshooting and Field-Proven Insights

Table 2: Troubleshooting Common Issues in Quinazolinone Synthesis

IssueProbable Cause(s)Recommended Solution(s)
Low yield in Step 1 (Amidation) 1. Incomplete formation of the acyl chloride. 2. Hydrolysis of the acyl chloride due to moisture. 3. Side reaction of the amino group.1. Increase reflux time or use a different chlorinating agent (e.g., oxalyl chloride). 2. Ensure all glassware is rigorously dried and use high-purity anhydrous solvents. 3. Consider protecting the amino group first, though this adds steps.
Incomplete Cyclization (Step 2) 1. Insufficiently reactive aldehyde. 2. Steric hindrance from bulky R-groups. 3. Insufficient heating or reaction time.1. Use a more reactive C1 source like triethyl orthoformate. 2. Increase reaction temperature or switch to a higher boiling solvent like DMF. 3. Extend reaction time and monitor carefully by TLC.
Formation of Multiple Byproducts 1. Decarboxylation of the starting acid at high temperatures. 2. Self-condensation of the aldehyde.1. Perform the initial chlorination step at a lower temperature if possible. 2. Add the aldehyde slowly to the reaction mixture. Optimize stoichiometry.

Conclusion

2-Amino-4-methoxybenzoyl chloride, while often generated and consumed in situ, is a powerful and strategic building block. Its true value is realized in multi-step syntheses where its distinct functional handles can be addressed sequentially to build complex heterocyclic scaffolds. The protocols and insights provided here demonstrate its central role in the construction of quinazolinones, offering a reliable and adaptable pathway for researchers engaged in the discovery and development of novel chemical entities. Mastery of its handling and reaction conditions unlocks a direct route to a privileged and highly sought-after chemical space.

References

  • Cheng, R., Tang, L., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides and Aldehydes via Acid-Promoted Cyclocondensation and Elimination. The Royal Society of Chemistry.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.
  • Various Authors. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID synthesis. chemicalbook.com.
  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. prepchem.com.
  • CymitQuimica. (n.d.). CAS 100-07-2: 4-Methoxybenzoyl chloride. cymitquimica.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. benchchem.com.

Sources

Application

Application Note: 2-Amino-4-methoxybenzoyl Chloride in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary In modern medicinal chemistry, the construction of functionalized nitrogen heterocycles—such as quinazolinones, benzamides, and benzoxazinones—relies heavily on privileged bifunctional synthons. 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the construction of functionalized nitrogen heterocycles—such as quinazolinones, benzamides, and benzoxazinones—relies heavily on privileged bifunctional synthons. 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is a critical electrophilic building block utilized in the synthesis of high-value pharmaceutical intermediates. Its unique structural topology, featuring both a primary aniline and a highly reactive acyl chloride, makes it an indispensable precursor for developing EGFR inhibitors (e.g., dacomitinib precursors)[1], REV-ERBα/β antagonists (e.g., BE2012)[2], and ERRα agonists (e.g., JND003)[3].

This application note provides field-proven methodologies, mechanistic insights, and self-validating protocols for the generation and application of this highly reactive intermediate, ensuring high fidelity and yield in complex synthetic workflows.

Mechanistic Insights & The Chemoselectivity Challenge

As a Senior Application Scientist, I frequently observe that the primary point of failure when handling 2-amino-4-methoxybenzoyl chloride is a misunderstanding of its intrinsic electronic properties and the resulting chemoselectivity challenges.

The Electronic Influence of the 4-Methoxy Group

The methoxy group at the 4-position is para to the acyl chloride and meta to the amino group. Through resonance (+M effect), the methoxy oxygen donates electron density directly into the para position, stabilizing the transient acylium ion intermediate during carboxyl activation (e.g., Vilsmeier-Haack complex formation). This facilitates rapid and complete conversion of the carboxylic acid to the acid chloride. However, because the methoxy group is meta to the amine, it does not directly enrich the nitrogen's electron density via resonance; rather, the amine's nucleophilicity is governed by its inherent aniline-like character, which is still sufficiently high to cause problematic side reactions.

The Self-Condensation Paradigm

The inherent bifunctionality of this molecule presents a severe chemoselectivity risk. If generated as a free base, the nucleophilic ortho-amine of one molecule will rapidly attack the highly electrophilic acyl chloride of another, leading to uncontrolled intermolecular self-condensation. This results in the formation of intractable polyamides or cyclic dibenzodiazocines.

The Causality of the Solution: To circumvent this, the intermediate must be generated and strictly maintained as a hydrochloride salt ( −NH3+​Cl− )[4]. Protonation of the amine eliminates its lone pair availability, drastically reducing its nucleophilicity. This allows the acyl chloride to remain intact until an exogenous, stronger nucleophile (or a controlled basic environment) is intentionally introduced.

G Substrate 2-Amino-4-methoxybenzoyl chloride (Free Base) Salt 2-Amino-4-methoxybenzoyl chloride Hydrochloride Salt Substrate->Salt + HCl gas / Acidic Environment (Amine Protonation) Polymer Polyamides / Dibenzodiazocines (Undesired) Substrate->Polymer Intermolecular Nucleophilic Attack (Uncontrolled Amine) Product Target Benzamide / Benzoxazinone (Desired) Salt->Product + Exogenous Electrophile/Nucleophile (Controlled Reactivity)

Mechanistic divergence illustrating the necessity of the hydrochloride salt.

Key Pharmaceutical Applications

The strategic use of 2-amino-4-methoxybenzoyl chloride spans several therapeutic areas:

  • REV-ERBα/β Antagonists: In the synthesis of BE2012, anthraniloyl chlorides are utilized to form benzoxazine-4-one intermediates, which are subsequently treated with hydrazine hydrate to yield 3-aminoquinazolinones[2].

  • EGFR Inhibitors: The 7-methoxyquinazoline core of advanced anticancer drugs, such as dacomitinib, is constructed utilizing 2-amino-4-methoxybenzoic acid derivatives[1].

  • ERRα Agonists: Compounds like JND003 are synthesized by reacting 2-amino-4-methoxybenzoic acid derivatives with benzoyl chloride, followed by condensation with methylamine to form the active pharmacophore[3].

Quantitative Analysis of Activation Strategies

While modern coupling reagents (EDCI, HATU) are popular, the in situ generation of the acid chloride remains the most scalable and cost-effective method for industrial applications, provided the hydrochloride salt is maintained.

Activation StrategyReagentsIntermediate StabilityChemoselectivity (Self-Condensation Risk)Typical Yield (Amidation)Scalability
Acid Chloride (HCl Salt) (COCl)2​ or SOCl2​ , HCl gasHigh (under inert, dry conditions)Low (Amine is protonated)[4]85–95%Excellent (Industrial standard)
Acid Chloride (Free Base) SOCl2​ (with basic workup)Very LowVery High (Rapid polymerization)< 20%Poor
Carbodiimide Coupling EDCI , HOBt , DIPEA TransientModerate70–85%Good (Lab scale)
Uronium Salts HATU , DIPEA TransientLow to Moderate80–90%Fair (Cost-prohibitive at scale)

Experimental Protocols

G A 2-Amino-4-methoxybenzoic acid B 2-Amino-4-methoxybenzoyl chloride HCl salt A->B (COCl)2, DMF (cat.) DCM, 0°C to RT C Benzoxazin-4-one Intermediate B->C Aroyl Chloride Pyridine, Reflux D 3-Amino-7-methoxyquinazolin -4(3H)-one C->D Hydrazine Hydrate EtOH, Reflux

Workflow for the synthesis of 7-methoxyquinazolin-4(3H)-one scaffolds.

Protocol 1: In Situ Generation of 2-Amino-4-methoxybenzoyl Chloride Hydrochloride

Rationale: Oxalyl chloride is preferred over thionyl chloride for bench-scale synthesis due to its milder reaction conditions and the ease of removing volatile byproducts ( CO , CO2​ , HCl ).

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-4-methoxybenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Protonation: Bubble dry HCl gas through the suspension for 5 minutes to ensure complete formation of the anilinium hydrochloride salt. (Note: This step is critical to prevent self-condensation[4]).

  • Activation: Cool the mixture to 0 °C. Add catalytic N,N -dimethylformamide (DMF, 0.1 mL).

  • Addition: Dropwise, add oxalyl chloride (12.0 mmol, 1.2 eq). The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which subsequently attacks the carboxylic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. The initial suspension will clear as the acid chloride forms, followed by the precipitation of the highly crystalline 2-amino-4-methoxybenzoyl chloride hydrochloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Do not perform an aqueous workup.

Self-Validation Checkpoint (TLC Quench Method): Acid chlorides hydrolyze on silica gel, making direct TLC impossible. To validate formation, extract a 10 µL aliquot of the reaction mixture and quench it into 500 µL of anhydrous methanol containing a drop of triethylamine. Spot this mixture on a TLC plate. The appearance of the methyl ester ( Rf​≈0.6 in 4:1 Hexane:EtOAc) confirms the successful generation of the acid chloride.

Protocol 2: Synthesis of 3-Amino-7-methoxy-2-(4-propylphenyl)quinazolin-4(3H)-one (BE2012 Precursor)

Rationale: This protocol leverages the bifunctionality of the generated acid chloride. It first reacts with an aroyl chloride to form a benzoxazin-4-one intermediate, which is then ring-opened and re-cyclized using hydrazine[2].

Step-by-Step Methodology:

  • Benzoxazinone Formation: Resuspend the crude 2-amino-4-methoxybenzoyl chloride hydrochloride (from Protocol 1) in anhydrous DCM (20 mL). Add 4-propylbenzoyl chloride (10.0 mmol, 1.0 eq).

  • Controlled Neutralization: Cool to 0 °C and slowly add anhydrous pyridine (25.0 mmol). The pyridine neutralizes the HCl , freeing the ortho-amine to attack the 4-propylbenzoyl chloride. The resulting amide immediately cyclizes with the adjacent acyl chloride to form the benzoxazin-4-one ring. Stir at reflux for 4 hours.

  • Isolation: Wash the organic layer with 1M HCl , then brine. Dry over Na2​SO4​ and concentrate.

    • Self-Validation Checkpoint: The benzoxazin-4-one intermediate is highly fluorescent under 365 nm UV light. A bright blue/green fluorescent spot on TLC confirms successful cyclization.

  • Quinazolinone Cyclization: Dissolve the crude benzoxazin-4-one in absolute ethanol (30 mL). Add hydrazine hydrate ( N2​H4​⋅H2​O , 30.0 mmol, 3.0 eq).

  • Reflux: Heat the mixture to reflux for 6 hours. The hydrazine acts as a bis-nucleophile, opening the benzoxazinone ring and subsequently condensing with the ketone to form the 3-aminoquinazolin-4(3H)-one core[2].

  • Purification: Cool the reaction to room temperature. The product typically precipitates as a colorless solid. Filter, wash with cold ethanol, and dry under a vacuum.

References

  • [2] Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics, and In Vivo Efficacy in Inducing Key Myogenic Factors for Muscle Repair upon Acute Muscle Injury | Journal of Medicinal Chemistry - ACS Publications. Available at: 2

  • [1] A short review on synthetic strategies towards quinazoline based anticancer drugs | Arkivoc. Available at: 1

  • [3] Compound 7 potently and selectively agonizes the transcriptional functions of ERRα | ResearchGate. Available at: 3

  • [4] United States Patent 4,000,275 (Preparation of Azaquinazolinones via Anthraniloyl Chloride Hydrochloride) | Google Patents. Available at: 4

Sources

Method

Advanced Protecting Group Strategies for 2-Amino-4-methoxybenzoyl Chloride in Complex Synthesis

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context 2-Amino-4-methoxybenzoic acid is a highly valuable bi-functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

2-Amino-4-methoxybenzoic acid is a highly valuable bi-functional building block, frequently utilized in the synthesis of pyrrolobenzodiazepines (PBDs), quinazoline-based kinase inhibitors, and anthranilamides[1]. However, utilizing its activated form—2-amino-4-methoxybenzoyl chloride —presents a significant synthetic challenge.

The methoxy group at the 4-position strongly donates electron density into the aromatic ring via resonance, significantly increasing the nucleophilicity of the ortho-amino group. If the amine is left unprotected during carboxylic acid activation, the molecule rapidly undergoes intermolecular self-acylation, yielding intractable polyamides[2]. Consequently, robust amine protection is strictly required prior to acid chloride generation.

This guide details the mechanistic rationale for protecting group selection, highlights a critical pitfall involving Boc protection, and provides self-validating protocols for the successful generation and application of protected 2-amino-4-methoxybenzoyl chloride.

Mechanistic Pitfalls: The Isatoic Anhydride Trap

A common error in anthranilic acid derivatization is the default selection of the tert-butyloxycarbonyl (Boc) protecting group. While Boc is excellent for standard peptide synthesis, it fails catastrophically during the generation of 2-amino-4-methoxybenzoyl chloride[3].

The Causality of Failure: When a Boc-protected anthranilic acid is treated with activating agents like oxalyl chloride or thionyl chloride, the highly electrophilic acyl chloride is transiently formed. However, the bulky, acid-labile Boc carbamate oxygen is positioned perfectly to attack the newly formed acyl chloride. This triggers a spontaneous intramolecular cyclization, expelling tert-butyl chloride and generating 4-methoxyisatoic anhydride [4]. This anhydride is a synthetic dead-end for standard mild amide couplings, severely depressing yields.

To bypass this, electron-withdrawing and acid-stable carbamates such as Troc (2,2,2-trichloroethoxycarbonyl) or Fmoc must be employed. The strongly electron-withdrawing trichloroethyl group in Troc reduces the nucleophilicity of the carbamate oxygen, completely suppressing the spontaneous cyclization pathway[5].

Mechanism cluster_Boc Boc Strategy (Pitfall) cluster_Troc Troc Strategy (Optimal) SM Protected 2-Amino-4-methoxybenzoic acid Boc Boc-Protected Intermediate SM->Boc Troc Troc-Protected Intermediate SM->Troc Isatoic 4-Methoxyisatoic Anhydride (Spontaneous Cyclization) Boc->Isatoic Oxalyl Chloride AcidCl Troc-Protected Acid Chloride (Stable for Coupling) Troc->AcidCl Oxalyl Chloride

Mechanistic divergence during acid chloride activation based on protecting group selection.

Strategic Selection of Protecting Groups

The selection of the protecting group dictates the downstream orthogonal deprotection strategy. Below is a comparative analysis of protecting groups specifically for 2-amino-4-methoxybenzoyl chloride workflows.

Protecting GroupReagentStability to Oxalyl ChlorideMajor Side ProductDeprotection ConditionSuitability
Boc Boc₂OPoorIsatoic AnhydrideTFA / HCl❌ Not Recommended
Troc Troc-ClExcellentNoneZn/AcOH or Cd/Pb✅ Highly Recommended
Fmoc Fmoc-ClGoodNonePiperidine / DMF✅ Recommended
Cbz Cbz-ClGoodNoneH₂, Pd/C✅ Recommended

Data Synthesis: Troc is widely considered the gold standard for PBD synthesis due to its absolute stability during acid chloride formation and its highly orthogonal reductive cleavage[3].

Self-Validating Experimental Protocols

The following workflow describes the Troc-protection, activation, and coupling of 2-amino-4-methoxybenzoic acid. Every protocol includes In-Process Controls (IPCs) to ensure a self-validating system.

Workflow A 2-Amino-4-methoxybenzoic acid (Highly Nucleophilic Aniline) B Amine Protection (Troc-Cl, Pyridine) A->B C Acid Activation (Oxalyl Chloride, cat. DMF) B->C D Amide Coupling (Target Amine, DIPEA) C->D E Orthogonal Deprotection (Zn dust, NH4OAc) D->E

Workflow for the protection, activation, coupling, and deprotection cycle.

Protocol A: Synthesis of Troc-2-Amino-4-methoxybenzoic acid

Objective: Mask the nucleophilic aniline to prevent self-polymerization.

  • Reaction Setup: Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.1 eq) over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with 1M HCl to remove excess pyridine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC):

    • TLC Check: Run a TLC (Hexane/EtOAc 7:3). The highly fluorescent starting material spot should disappear.

    • NMR Confirmation: ¹H NMR should reveal a characteristic sharp singlet at ~4.8 ppm, corresponding to the -CH₂- protons of the Troc group.

Protocol B: Activation to Troc-2-Amino-4-methoxybenzoyl chloride

Objective: Generate the highly reactive electrophile without triggering anhydride formation.

  • Reaction Setup: Dissolve the Troc-protected acid (1.0 eq) in anhydrous DCM (0.15 M) under argon. Add 2 drops of anhydrous DMF as a catalyst.

  • Activation: Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Maturation: Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Isolation: Concentrate the mixture in vacuo to remove all unreacted oxalyl chloride and DCM. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl.

  • Self-Validation (IPC):

    • Methanol Quench Test: Take a 10 µL aliquot of the crude residue, quench into 100 µL of dry methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful acid chloride formation.

    • IR Spectroscopy: A crude film IR should show a sharp, intense C=O stretch at ~1770 cm⁻¹ (acid chloride) and the absence of a broad O-H stretch.

Protocol C: Amide Coupling and Troc Deprotection

Objective: Couple the activated building block to the target molecule and unmask the amine.

  • Coupling: Dissolve the target primary/secondary amine (0.9 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Addition: Dissolve the freshly prepared acid chloride from Protocol B in DCM and add it dropwise to the amine solution. Stir for 3 hours at room temperature.

  • Deprotection (Reductive Cleavage): Once the coupled product is isolated, dissolve it in a 9:1 mixture of THF and 1M aqueous ammonium acetate (NH₄OAc).

  • Cleavage: Add activated Zinc dust (10 eq) and stir vigorously at room temperature for 4-6 hours. Filter through Celite to remove zinc salts, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation (IPC):

    • LC-MS Monitoring: The deprotection is complete when the heavy, multi-isotopic chlorine pattern of the Troc group disappears, replaced by the mass of the free amine (M - 174 Da).

References

  • Howard, P. W., et al. (2003). Pyrrolobenzodiazepines (US Patent No. US20030120069A1). U.S. Patent and Trademark Office.
  • National Institutes of Health (NIH) PMC. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan–hyaladherin interactions. Retrieved from[Link]

  • Google Patents. Therapeutic peptides (US Patent No. US11111271B2).

Sources

Application

Application Note: In-Process TLC Monitoring of 2-Amino-4-methoxybenzoyl Chloride

Mechanistic Context: The Bifunctional Dilemma The synthesis of 2-amino-4-methoxybenzoyl chloride from 2-amino-4-methoxybenzoic acid presents a unique mechanistic challenge. The target molecule is bifunctional, possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Bifunctional Dilemma

The synthesis of 2-amino-4-methoxybenzoyl chloride from 2-amino-4-methoxybenzoic acid presents a unique mechanistic challenge. The target molecule is bifunctional, possessing both a highly electrophilic acyl chloride group and a nucleophilic primary amine. Under neutral or basic conditions, these molecules will rapidly undergo intermolecular self-condensation, polymerizing to form poly(aromatic amides)[1].

To prevent this catastrophic self-reaction, the synthesis is typically driven under strongly acidic conditions (e.g., using excess thionyl chloride or oxalyl chloride with catalytic DMF), which protonates the amine to form 2-amino-4-methoxybenzoyl chloride hydrochloride [2]. This salt form renders the amine non-nucleophilic, stabilizing the highly reactive acyl chloride for subsequent synthetic steps.

The Analytical Pitfall: Why Direct TLC Fails

Monitoring the conversion of the carboxylic acid to the acyl chloride via Thin Layer Chromatography (TLC) is notoriously prone to false negatives. This is driven by the fundamental chemistry of the stationary phase[3].

Standard TLC plates are coated with silica gel ( SiO2​⋅nH2​O ), which is inherently acidic and highly hydrated. When a raw aliquot of the acyl chloride reaction mixture is spotted directly onto the plate, the compound reacts violently with the adsorbed moisture on the silica surface. This rapid hydrolysis converts the acyl chloride straight back into the starting material (2-amino-4-methoxybenzoic acid) before the plate is even placed in the developing chamber[3]. Consequently, the chemist observes a spot identical to the starting material, falsely concluding that the reaction has not proceeded.

Derivatization Strategies: The "Quench"

To achieve an accurate readout of reaction progress, the reactive acyl chloride must be deliberately converted into a stable, less polar derivative prior to chromatography. This is achieved by quenching a micro-aliquot of the reaction mixture with a strong nucleophile[4].

  • Methanol Quench (Esterification): Quenching with anhydrous methanol converts the acyl chloride to a methyl ester. While effective, the presence of residual HCl or SO2​ in the reaction mixture can slow this esterification unless a tertiary amine base is added[4].

  • Secondary Amine Quench (Amidation): Quenching with a secondary amine like pyrrolidine or diethylamine is the gold standard[5][6]. Pyrrolidine is highly nucleophilic, instantly forming a stable tertiary amide. Furthermore, because it is a base, it acts as its own acid scavenger, neutralizing the HCl salt of the starting material and driving the derivatization to completion in seconds[6].

TLC_Workflow Rxn Reaction Aliquot (Acyl Chloride · HCl) Direct Direct Spotting (Untreated) Rxn->Direct Quench Pyrrolidine Quench (Derivatization) Rxn->Quench Hydrolysis Silica/H2O Hydrolysis Direct->Hydrolysis FalseNeg False Negative (Shows Starting Material) Hydrolysis->FalseNeg Stable Stable Amide Formation Quench->Stable TruePos Accurate TLC Readout (Clean Separation) Stable->TruePos

Fig 1: TLC monitoring workflow for acid chlorides comparing direct spotting vs. amine quenching.

Experimental Protocol: Pyrrolidine Quenching Method

This protocol relies on a self-validating co-spotting technique to ensure absolute trustworthiness of the analytical result.

Reagents Required:

  • Pyrrolidine (Reagent grade, ≥99% )

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Reference standard of 2-amino-4-methoxybenzoic acid (Starting Material, SM)

Step-by-Step Procedure:

  • Prepare the Quench Vial: In a 2 mL glass HPLC vial, add 0.5 mL of DCM and of pyrrolidine. Causality Note: The large excess of pyrrolidine ensures immediate neutralization of the HCl salt and complete conversion of the acyl chloride[6].

  • Sample the Reaction: Using a glass capillary tube or a micropipette, extract exactly of the active reaction mixture.

  • Execute the Quench: Inject the aliquot directly into the pyrrolidine quench vial. Swirl gently for 10 seconds. The reaction is highly exothermic at a micro-scale, and the amide forms instantaneously.

  • Prepare the TLC Plate: On a silica gel 60 F254 TLC plate, mark three origin points:

    • Lane 1 (SM): Spot a dilute solution of the 2-amino-4-methoxybenzoic acid starting material.

    • Lane 2 (Co-spot): Spot the SM, allow it to dry, then spot the Quenched Reaction Mixture directly on top of it.

    • Lane 3 (RM): Spot the Quenched Reaction Mixture.

  • Develop and Visualize: Develop the plate in a chamber containing a 1:1 mixture of Hexanes and Ethyl Acetate. Remove the plate, allow the solvent to evaporate, and visualize under short-wave UV light ( 254 nm ).

Chromatographic Data & Interpretation

Because carboxylic acids hydrogen-bond strongly with silica, the starting material will typically streak near the baseline. In contrast, the derivatized pyrrolidine amide lacks the acidic proton, resulting in a tight, non-polar spot that migrates cleanly up the plate.

Table 1: Quantitative TLC Data Summary (Eluent: 1:1 Hexanes/EtOAc)

Compound / AnalyteDerivatization MethodExpected Rf​ ValueVisual Characteristics (UV 254 nm )
2-Amino-4-methoxybenzoic acid (SM)None (Reference) ∼0.15−0.20 Dark purple spot, heavy tailing
2-Amino-4-methoxybenzoyl chlorideDirect Spotting (Failed) ∼0.15−0.20 Indistinguishable from SM (Hydrolyzed)
Methyl 2-amino-4-methoxybenzoateMethanol Quench ∼0.60 Sharp, distinct dark spot
(2-Amino-4-methoxyphenyl)(pyrrolidin-1-yl)methanonePyrrolidine Quench ∼0.45 Sharp, distinct dark spot

Interpretation: Complete consumption of the starting material is confirmed when Lane 3 shows only the sharp spot at Rf​∼0.45 , and Lane 2 (Co-spot) clearly resolves into two distinct spots (the residual SM at the bottom and the new amide at the top).

References

  • ResearchGate Community. (2019). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]

  • Yang, Q., et al. (2011). Preparation of 4-Chlorophenylacetamide. Organic Syntheses, Vol. 88, 202. Available at:[Link]

  • Organic Syntheses. (2011). Preparation of 2-Arylindole-4-carboxylic amides via Pyrrolidine Quenching. Organic Syntheses. Available at:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of 2-Amino-4-methoxybenzoyl Chloride Hydrochloride

Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-Amino-4-methoxybenzoyl chloride is a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-Amino-4-methoxybenzoyl chloride is a highly reactive, pivotal electrophilic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a primary building block for quinazoline-based tyrosine kinase inhibitors, including dacomitinib and gefitinib analogs[1].

Scaling up the synthesis of this compound presents two distinct chemical engineering challenges: the mitigation of spontaneous self-condensation (polymerization) and the safe management of stoichiometric corrosive off-gases. This application note details a robust, self-validating large-scale protocol that leverages in situ hydrochloride salt formation to stabilize the target molecule, ensuring high yield and purity suitable for downstream API manufacturing.

Mechanistic Causality & Process Chemistry

To transition this synthesis from the bench to the pilot plant, reagent selection must be driven by mechanistic causality rather than mere convenience.

The Self-Condensation Paradox

Free anthraniloyl chlorides (2-aminobenzoyl chlorides) are inherently unstable. The highly nucleophilic free amino group rapidly attacks the electrophilic acyl chloride of adjacent molecules, leading to the formation of polyamides or isatoic anhydrides. The Solution: Thionyl chloride (SOCl₂) is selected over milder agents like oxalyl chloride because it serves a dual purpose. It acts as the chlorinating agent while generating hydrogen chloride (HCl) gas in situ. This strongly acidic environment protonates the amino group, forming an unreactive ammonium salt. Consequently, the product is isolated as 2-amino-4-methoxybenzoyl chloride hydrochloride , effectively masking the amine's nucleophilicity and ensuring long-term shelf stability[2].

The Role of Catalytic DMF

The addition of N,N-dimethylformamide (DMF) is not a solvent choice; it is a critical catalytic intervention. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species reacts with the carboxylic acid significantly faster than SOCl₂ alone. This acceleration allows the reaction to proceed at moderate temperatures (60–70 °C), minimizing the thermal degradation of the electron-rich, methoxy-substituted aromatic ring[3].

In-Process Control (IPC): A Self-Validating System

A fundamental rule of process chemistry is that every protocol must be self-validating. Because acyl chlorides rapidly hydrolyze back to the starting carboxylic acid upon exposure to atmospheric moisture or standard aqueous HPLC mobile phases, direct chromatographic analysis of the reaction mixture is fundamentally flawed and will yield false-negative conversion rates.

The Methanol-Quench Validation Protocol: To accurately determine reaction completion, the system must be chemically trapped.

  • Withdraw a 0.5 mL aliquot of the active reaction mixture.

  • Quench immediately into a vial containing 2.0 mL of anhydrous methanol and 0.2 mL of triethylamine (Et₃N).

  • Causality: The methanol instantaneously reacts with the acyl chloride to form the highly stable methyl 2-amino-4-methoxybenzoate, while Et₃N neutralizes the HCl.

  • Analyze the quenched sample via HPLC (UV at 254 nm) or LC-MS.

  • Validation Criterion: A starting material (2-amino-4-methoxybenzoic acid) peak area of <1.0% validates the completion of the chlorination step.

Quantitative Process Data

The following tables summarize the empirical data used to optimize the large-scale synthesis parameters.

Table 1: Stoichiometric Matrix for 10 kg Scale Synthesis
MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
2-Amino-4-methoxybenzoic acid167.161.0010.0 kgStarting Material
Thionyl Chloride (SOCl₂)118.971.506.5 L (10.6 kg)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.05230 mLVilsmeier Catalyst
Toluene (Anhydrous)92.14N/A50.0 LReaction Solvent
Table 2: Solvent System Optimization & Yield Comparison
Solvent SystemTemp (°C)Reaction TimeIsolated Yield (%)Purity (HPLC, Quenched)Observation
Dichloromethane40 (Reflux)18 hours72%94.5%Incomplete conversion due to low reflux temp.
Neat (Only SOCl₂)754 hours81%88.0%High impurity profile; difficult to stir as salt precipitates.
Toluene 65 6 hours 93% >99.0% Optimal. HCl salt crystallizes beautifully upon cooling.

Large-Scale Synthesis Protocol (10 kg Scale)

Safety Warning: This process generates stoichiometric amounts of SO₂ and HCl gases. A robust alkaline scrubber system (15% NaOH solution) must be actively running before reagent addition begins.

Step 1: Reactor Preparation

  • Purge a 100 L glass-lined reactor with ultra-high purity Nitrogen (N₂) for 30 minutes.

  • Charge the reactor with 50.0 L of anhydrous toluene.

  • Add 10.0 kg of 2-amino-4-methoxybenzoic acid under moderate agitation (150 RPM). The mixture will form a slurry.

Step 2: Vilsmeier-Haack Activation

  • Charge 230 mL of anhydrous DMF into the reactor.

  • Adjust the reactor jacket temperature to 20 °C.

Step 3: Chlorination & Gas Management

  • Begin the dropwise addition of 6.5 L of SOCl₂ via an addition funnel over 2 hours.

  • Causality Note: The addition is highly endothermic initially, followed by vigorous gas evolution (SO₂ and HCl). Ensure the scrubber flow rate is maximized.

  • Once addition is complete, gradually heat the reactor jacket to 65 °C. Maintain this temperature for 6 hours.

Step 4: IPC Validation

  • Perform the Methanol-Quench Validation Protocol (detailed in Section 3). Proceed to Step 5 only when starting material is <1.0%.

Step 5: Crystallization & Isolation

  • Cool the reactor jacket linearly to 5 °C over 3 hours.

  • Causality Note: Toluene is a non-polar solvent. As the mixture cools, the highly polar 2-amino-4-methoxybenzoyl chloride hydrochloride becomes completely insoluble, driving a high-yielding crystallization.

  • Filter the resulting dense, pale-yellow suspension through an enclosed Nutsche filter under a nitrogen blanket to prevent atmospheric moisture hydrolysis.

  • Wash the filter cake with 10 L of cold, anhydrous toluene, followed by 10 L of anhydrous heptane to aid in drying.

  • Dry the product under vacuum (50 mbar) at 35 °C for 12 hours.

Process Workflow & Engineering Diagram

SynthesisWorkflow SM 2-Amino-4-methoxybenzoic Acid (Starting Material) Reaction Acyl Chloride Formation (Toluene, 60-70°C) SM->Reaction Reagents Thionyl Chloride (SOCl2) + Catalytic DMF Intermediate Vilsmeier-Haack Complex (Active Chlorinating Agent) Reagents->Intermediate Intermediate->Reaction OffGas Off-Gas Generation (SO2 + HCl) Reaction->OffGas Product 2-Amino-4-methoxybenzoyl chloride hydrochloride (Isolated Product) Reaction->Product Crystallization Scrubber Alkaline Scrubber (NaOH Solution) OffGas->Scrubber

Fig 1: Reaction workflow and off-gas mitigation for large-scale acyl chloride synthesis.

Sources

Application

Application Note 1: Synthesis of Processable, High-Performance Polyamides

As a Senior Application Scientist, I have structured this technical guide to provide actionable, field-proven insights into the utilization of 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) [1]. This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide actionable, field-proven insights into the utilization of 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5) [1]. This compound is a highly versatile, trifunctional building block. By combining an ultra-reactive acyl chloride, a polymerizable/modifiable primary amine, and a sterically active, electron-donating methoxy group, it serves as a critical intermediate for synthesizing high-performance polymers and functionalizing advanced nanomaterials.

The following application notes and protocols are designed as self-validating systems, ensuring that researchers and drug development professionals can implement these methodologies with high reproducibility and mechanistic clarity.

Mechanistic Insights & Causality

Rigid-rod aromatic polyamides (aramids) exhibit exceptional thermal and mechanical properties but are notoriously difficult to process due to their insolubility in common organic solvents. This insolubility is driven by tight chain packing and strong interchain hydrogen bonding.

Using 2-amino-4-methoxybenzoyl chloride as an A-B type monomer fundamentally alters the polymer's macroscopic properties. The introduction of the bulky pendant methoxy (-OCH₃) group disrupts interchain hydrogen bonding and increases the free volume between polymer chains. Consequently, the resulting methoxy-substituted polyamides become highly soluble in polar aprotic solvents (e.g., DMAc, NMP) without severely compromising their glass transition temperature ( Tg​ ). Furthermore, the methoxy group significantly increases the hydrophilicity of the polymer, altering its moisture sorption profile—a critical factor when designing biocompatible poly(ester amides) or membranes[2].

Crucial Handling Note: Because the acyl chloride and the primary amine can self-react prematurely, this monomer is synthesized and stored as a hydrochloride salt (2-amino-4-methoxybenzoyl chloride HCl). The polymerization is strictly controlled by the delayed, dropwise addition of a neutralizing base (pyridine), which liberates the free amine and initiates step-growth polycondensation.

Protocol 1: Low-Temperature Solution Polycondensation

Reagents Required:

  • 2-Amino-4-methoxybenzoyl chloride HCl (Monomer)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl) – Oven-dried at 150 °C

  • Anhydrous Pyridine (Acid scavenger/Initiator)

  • Methanol/Deionized Water (for precipitation)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 5% (w/v) anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere. Causality: LiCl complexes with the nascent amide bonds, preventing premature precipitation of the growing polymer chains and ensuring high molecular weight.

  • Monomer Dispersion: Cool the solvent system to 0–5 °C using an ice-water bath. Add the 2-amino-4-methoxybenzoyl chloride HCl powder. Stir until a fine suspension is achieved. Causality: Low temperatures suppress side reactions of the highly reactive acyl chloride, such as ketene formation or solvent degradation.

  • Initiation: Add anhydrous pyridine dropwise (1.1 molar equivalents relative to the monomer) over 30 minutes. The solution will transition from a suspension to a clear, highly viscous dope as the HCl is neutralized and polycondensation occurs.

  • Propagation: Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours under continuous mechanical stirring.

  • Precipitation & Recovery: Pour the viscous polymer dope slowly into a rapidly stirring excess of 50:50 Methanol/Water. Filter the precipitated fibrous polymer, wash thoroughly with hot water to remove trapped LiCl and pyridine salts, and dry in a vacuum oven at 80 °C for 24 hours.

Self-Validating System:

  • Success Indicator: A dramatic increase in solution viscosity during Step 3.

  • Analytical Validation: FTIR spectroscopy of the dried polymer must show the appearance of a strong Amide I band at ~1650 cm⁻¹ and the complete disappearance of the acyl chloride C=O stretch at ~1770 cm⁻¹.

Fig 1. Step-growth polycondensation workflow for methoxy-substituted polyamides.

Application Note 2: Optoelectronic Surface Modification of Nanomaterials

Mechanistic Insights & Causality

Beyond bulk polymers, derivatives of 2-amino-4-methoxybenzoic acid are extensively utilized to enhance multivalent host-guest interactions and functionalize surfaces[3]. The methoxy group, conjugated with the aromatic ring and the amine, creates a "push-pull" electron system. This imparts specific UV-absorbing and fluorescent properties to the molecule.

When 2-amino-4-methoxybenzoyl chloride is reacted with aminated silica nanoparticles, the acyl chloride selectively and rapidly reacts with the highly nucleophilic aliphatic amines on the silica surface. The deactivated aromatic amine on the monomer remains largely unreacted under mild conditions. This yields a UV-shielding nanomaterial with an exposed, modifiable aniline-like amino group, which can be further utilized for drug bioconjugation or fluorescent tracking[4].

Protocol 2: Interfacial Amidation of Silica Nanoparticles

Step-by-Step Methodology:

  • Dispersion: Disperse 500 mg of aminated silica nanoparticles (Si-NH₂) in 20 mL of anhydrous Dichloromethane (DCM) using bath sonication for 15 minutes.

  • Acylation: Add Triethylamine (TEA) (1.5 equivalents relative to surface amine density) to the dispersion. Slowly add a solution of 2-amino-4-methoxybenzoyl chloride (1.2 equivalents) dissolved in 5 mL DCM. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the silica surface amines.

  • Incubation: Stir the suspension at room temperature for 4 hours.

  • Purification: Centrifuge the mixture at 8,000 rpm for 10 minutes. Discard the supernatant. Resuspend the pellet in fresh DCM and sonicate briefly. Repeat this washing step twice with DCM and twice with Ethanol to remove all unreacted monomer and TEA-HCl salts. Dry under vacuum.

Self-Validating System:

  • Analytical Validation: UV-Vis spectroscopy of the functionalized nanoparticles suspended in ethanol will reveal a distinct absorption peak at ~310–330 nm, characteristic of the methoxy-anthranilic moiety. A positive Ninhydrin test will confirm the presence of the newly exposed aromatic amines.

Workflow2 N1 Aminated Silica (Si-NH2) N3 Interfacial Amidation (DCM, TEA, RT) N1->N3 N2 Acyl Chloride Monomer N2->N3 N4 Purification (Centrifugation) N3->N4 Covalent Bond N5 UV-Active NPs (Exposed -NH2) N4->N5 Isolated NPs

Fig 2. Surface functionalization of aminated silica nanoparticles via interfacial amidation.

Quantitative Data Summary

The following table summarizes the macroscopic property shifts induced by incorporating the 2-amino-4-methoxybenzoyl moiety into a polymer backbone, compared against a standard unsubstituted aromatic polyamide (e.g., Kevlar).

Table 1: Comparative Properties of Unsubstituted vs. Methoxy-Substituted Aromatic Polyamides

PropertyUnsubstituted Polyamide (Baseline)Methoxy-Substituted PolyamideMechanistic Causality
Solubility Concentrated H₂SO₄ onlyDMAc, NMP, DMF, DMSOMethoxy group disrupts H-bonding and increases free volume.
Glass Transition ( Tg​ ) > 350 °C~ 210 - 240 °CIncreased chain flexibility and steric hindrance from the -OCH₃ pendant group.
Moisture Uptake < 4%15 - 20%High affinity for water driven by the hydrophilic nature of the methoxy ether oxygen[2].
Optical Properties Opaque / YellowUV-Absorbing / FluorescentPush-pull electron system established by the -OCH₃ and -NH₂ groups on the aromatic ring.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions of 2-Amino-4-methoxybenzoyl Chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Amino-4-methoxybenzoyl chloride (CAS 1261775-20-5)[1].

Anthraniloyl chlorides are notoriously challenging building blocks. Because they possess both a highly electrophilic acid chloride and a nucleophilic primary amine on the same aromatic ring, they are inherently unstable as free bases. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you mitigate common side reactions and optimize your synthetic workflows.

Part 1: Core Troubleshooting Guide (Mechanisms & Causality)

Q: Why is my reaction yielding insoluble polymeric material instead of the target amide?

The Causality (Self-Condensation): 2-Amino-4-methoxybenzoyl chloride is a bifunctional molecule. In its free base form, the nucleophilic primary amine (-NH2) of one molecule rapidly attacks the highly reactive acid chloride (-COCl) of another. This intermolecular nucleophilic attack leads to uncontrolled self-condensation, forming insoluble polyamides or diketopiperazine-like dimers (dianthranilides)[2]. The Solution: Never isolate or store the free base. You must synthesize and maintain the compound as a hydrochloride salt (2-amino-4-methoxybenzoyl chloride hydrochloride). Protonation of the aniline nitrogen (-NH3+) completely eliminates its nucleophilicity, preserving the acid chloride for your desired coupling reaction[3].

Q: Why am I recovering 2-Amino-4-methoxybenzoic acid instead of my product?

The Causality (Hydrolysis): Acid chlorides are highly susceptible to nucleophilic attack by water. The electron-donating methoxy group (-OCH3) at the 4-position further activates the ring, making the carbonyl carbon highly reactive toward atmospheric moisture or trace water in your solvents[4]. The Solution: Strict adherence to Schlenk techniques is required. Use only freshly distilled, anhydrous solvents (e.g., dry DCM or THF) and conduct all transfers under a positive pressure of argon or nitrogen.

Q: My LC-MS shows a major side product at m/z 193.16. What is this, and how do I prevent it?

The Causality (Isatoic Anhydride Formation): If you are synthesizing the acid chloride using phosgene or triphosgene, the adjacent amine can attack the phosgene intermediate. This triggers an intramolecular cyclization, resulting in the formation of 4-methoxyisatoic anhydride [5][6]. The Solution: Control the stoichiometry of phosgene strictly, or switch your activation reagent to thionyl chloride (SOCl2) combined with HCl gas. Alternatively, you can intentionally synthesize the isatoic anhydride, as it is a highly stable, room-temperature alternative for amide coupling that releases CO2 as its only byproduct[5].

Part 2: Reaction Pathways & Workflow Visualization

SideReactions SM 2-Amino-4-methoxybenzoyl chloride (Free Base) Polymer Polymerization (Polyamides) SM->Polymer Intermolecular Nucleophilic Attack Hydrolysis Hydrolysis (2-Amino-4-methoxybenzoic acid) SM->Hydrolysis H2O / Moisture Isatoic Cyclization (4-Methoxyisatoic Anhydride) SM->Isatoic Excess Phosgene / COCl2 Desired Target Amide/Ester SM->Desired Controlled Amidation Salt HCl Salt Form (Stabilized) SM->Salt HCl (g) (Protonation)

Caption: Reaction pathways of 2-Amino-4-methoxybenzoyl chloride highlighting major side products.

Workflow Step1 Dry 2-Amino-4-methoxybenzoic acid in Anhydrous Solvent Step2 Add SOCl2 or Phosgene under Inert Atmosphere Step1->Step2 Step3 Pass HCl(g) to form Hydrochloride Salt Step2->Step3 Prevent Polymerization Step4 Isolate Salt or Use In Situ Step3->Step4 Step5 Add Amine/Nucleophile with Base (e.g., Et3N) Step4->Step5 Immediate Coupling Step6 Target Conjugate Isolated Step5->Step6

Caption: Step-by-step workflow for the stable generation and coupling of the acid chloride.

Part 3: Quantitative Data & Side Product Profiling

Use the following table to rapidly identify side products in your LC-MS or GC-MS data and apply the correct prevention strategy.

Side ProductMolecular Weight (m/z)Primary CausalityPrevention Strategy
2-Amino-4-methoxybenzoic acid 167.16Hydrolysis via atmospheric moisture or wet solvents.Strict anhydrous conditions; flame-dried glassware.
4-Methoxyisatoic Anhydride 193.16Intramolecular cyclization driven by excess phosgene.Control phosgene stoichiometry; use SOCl2.
Dianthranilide (Dimer) 298.29Dimerization of the free base prior to coupling.Generate as HCl salt; trap in situ immediately.
Polyamides / Oligomers Variable (Polymeric)Uncontrolled intermolecular nucleophilic attack by -NH2.Protonate amine (HCl salt) or use amine protecting groups (e.g., Boc, Fmoc).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in observational checks allow you to confirm the success of each step in real-time.

Protocol 1: Synthesis of Stabilized 2-Amino-4-methoxybenzoyl Chloride Hydrochloride

This protocol prevents self-condensation by masking the nucleophilic amine as an unreactive ammonium salt[3].

  • Preparation: Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

    • Validation Check: The starting material will remain largely insoluble, forming a cloudy suspension.

  • Activation: Add thionyl chloride (SOCl2, 1.5 eq) dropwise over 15 minutes.

    • Causality: Low temperatures control the exothermic activation and minimize premature side reactions.

    • Validation Check: You will observe the evolution of SO2 and HCl gases (bubbling). The suspension will gradually clear into a pale yellow solution, confirming conversion to the highly soluble free-base acid chloride.

  • Stabilization: Immediately bubble dry HCl gas through the solution for 10 minutes.

    • Causality: HCl protonates the free aniline, preventing it from attacking neighboring acid chloride molecules.

    • Validation Check: A white/off-white precipitate will rapidly form. This is the stable 2-amino-4-methoxybenzoyl chloride hydrochloride salt.

  • Isolation: Filter the precipitate under a blanket of argon and wash with cold, anhydrous hexanes. Store at -20 °C in a desiccator.

Protocol 2: In Situ Amide Coupling

For highly sensitive applications, bypass isolation entirely and couple the acid chloride in situ[2].

  • In Situ Generation: Follow Steps 1 and 2 from Protocol 1. Once the solution clears, apply a light vacuum to remove excess SOCl2 and dissolved gases.

  • Coupling: Dissolve your target nucleophile (amine) (1.1 eq) and triethylamine (Et3N) (3.0 eq) in anhydrous DCM. Add this mixture dropwise to the acid chloride solution at 0 °C.

    • Causality: Et3N serves a dual purpose: it neutralizes the HCl generated during amide bond formation and acts as an acid scavenger to drive the reaction forward.

    • Validation Check: The reaction mixture will become cloudy again as triethylamine hydrochloride (Et3N·HCl) precipitates, visually confirming that the amide coupling is actively occurring.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store 2-Amino-4-methoxybenzoyl chloride for long-term use? A: It is highly discouraged to store the free base due to rapid polymerization. If storage is absolutely necessary, it must be kept as the hydrochloride salt in a vacuum desiccator under argon at -20 °C.

Q: Why is my amide coupling yield so low despite full consumption of the starting material? A: Full consumption without product formation strongly indicates self-condensation or isatoic anhydride formation. Check your LC-MS baseline for broad polymeric humps, or look for an m/z of 193.16 (isatoic anhydride).

Q: Is it possible to bypass the acid chloride instability entirely? A: Yes. Many industrial drug development workflows convert the anthranilic acid directly to the 4-methoxyisatoic anhydride[5]. This anhydride is bench-stable, can be stored at room temperature, and reacts cleanly with primary amines to form the desired amides while releasing CO2 as the only byproduct.

Part 6: References

  • ChemicalBook. "2-aMino-4-Methoxybenzoyl chloride | 1261775-20-5". Available at:[1]

  • Radboud Repository. "Synthesis and Bioconjugation". Available at:[4]

  • ResearchGate. "Conjugated Metal–Organic Macrocycles: Synthesis, Characterization, and Electrical Conductivity". Available at:[2]

  • Wikipedia. "Isatoic anhydride". Available at:[5]

  • Organic Syntheses. "isatoic anhydride". Available at:[6]

  • Googleapis.com (US Patent 4,000,275). "United States Patent to". Available at:[3]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-4-Methoxybenzoyl Chloride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and chemical challenges associated with 2-amino-4-methoxybenzoyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and chemical challenges associated with 2-amino-4-methoxybenzoyl chloride. Because this bifunctional building block contains both a nucleophilic primary aniline and a highly electrophilic acid chloride, it is notoriously prone to self-condensation and rapid hydrolysis. This guide provides field-proven, self-validating methodologies to ensure the successful isolation of its downstream derivatives, such as anthranilamides and quinazolinones used in drug development.

Core Purification Workflow

The following decision matrix outlines the optimal isolation path based on the chemical behavior of 2-amino-4-methoxybenzoyl derivatives.

PurificationWorkflow A Crude Reaction Mixture (Amides / Quinazolinones) B Aqueous Quench (Sat. NaHCO3) A->B Quench & Extract C Organic Phase (Target Amide) B->C DCM / EtOAc D Aqueous Phase (Hydrolyzed Acid) B->D Discard / Recover E SCX Cartridge (Cation Exchange) C->E Load Organic Phase F Eluate (Pure Target) E->F Wash with MeOH G Retained (Unreacted Amine) E->G Trapped on Resin

Workflow for isolating 2-amino-4-methoxybenzoyl derivatives via extraction and SCX chromatography.

Quantitative Data: Chromatographic Profiles

To streamline your purification strategy, reference the following standardized chromatographic behaviors for common derivatives and impurities.

Derivative TypeTypical ImpuritiesRecommended Stationary PhaseOptimal Mobile PhaseExpected Retention Behavior
Anthranilamides Unreacted amine, hydrolyzed acidSilica Gel (TEA capped)Hexane : EtOAc (3:1 to 1:1)Product Rf ~ 0.4; Amine streaks at baseline
Quinazolinones Open-chain amide intermediatesReverse-Phase (C18)H2O : MeCN (0.1% TFA)Sharp peak; intermediate elutes 1-2 min earlier
Aliphatic Amides Triethylamine hydrochlorideSCX CartridgeMethanol (100%)Product elutes in void volume; Amine retained

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Chemoselective Liquid-Liquid Extraction (Acid-Base Workup)

Objective: Remove unreacted aliphatic amines and hydrolyzed 2-amino-4-methoxybenzoic acid from the target amide.

  • Quench: Cool the crude reaction mixture to 0 °C and slowly add saturated aqueous NaHCO3.

    • Causality: Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into carboxylic acids (1)[1]. NaHCO3 safely neutralizes the HCl generated during aminolysis without cleaving the newly formed amide bond. The hydrolyzed byproduct is converted into a water-soluble sodium salt.

  • Extract: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) three times.

    • Validation Check: Spot both the organic and aqueous layers on a TLC plate under UV light. The target UV-active spot should exclusively reside in the organic layer. Acidifying the aqueous layer to pH 3 with 1M HCl should precipitate the hydrolyzed acid as a white solid, confirming its successful removal.

  • Acid Wash: Wash the combined organic layers with 1 M HCl.

    • Causality: This step protonates any unreacted aliphatic starting amines, driving them into the aqueous layer as water-soluble hydrochloride salts (1)[1].

    • Validation Check: The pH of the aqueous wash must remain < 2. If it rises, the amine has buffered the solution; repeat the wash until the pH remains strictly acidic.

  • Dry & Concentrate: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol B: SCX Catch-and-Release Purification

Objective: Isolate the target amide from persistent amine impurities without relying on standard silica gel.

  • Condition: Flush a Strong Cation Exchange (SCX) cartridge with 10% acetic acid in methanol, followed by pure methanol.

    • Causality: Conditioning activates the sulfonic acid functional groups on the resin, preparing them to trap basic cations (2)[2].

  • Load: Dissolve the concentrated organic mixture in a minimum volume of MeOH and load it onto the cartridge.

  • Elute: Flush the column with 100% Methanol and collect the fractions.

    • Causality: The target 2-amino-4-methoxybenzamide is essentially neutral under these conditions (the aniline-like amine is poorly basic) and passes through the column freely. Conversely, unreacted aliphatic amines bind irreversibly to the resin (2)[2].

    • Validation Check: Evaporate the methanolic eluate. 1H-NMR analysis should show a complete absence of the aliphatic amine's alpha-protons.

Protocol C: Normal-Phase Flash Chromatography with Silanol Capping

Objective: Separate the target anthranilamide from closely eluting neutral impurities or dimers.

  • Pre-equilibrate: Flush the silica gel column with a mobile phase of Hexane:EtOAc (e.g., 2:1) containing 1% Triethylamine (TEA).

    • Causality: Free silanol groups on standard silica are acidic. The 2-amino group on the methoxybenzoyl core can hydrogen-bond with these sites, causing severe band broadening and streaking. TEA acts as a sacrificial base to cap these active sites, ensuring sharp elution peaks (3)[3].

  • Dry-Load: Adsorb the sample onto Celite, evaporate the solvent to a free-flowing powder, and load it onto the column head.

    • Causality: Anthranilamides and quinazolinones often suffer from poor solubility in standard loading solvents. Dry-loading prevents the sample from precipitating at the column head, which would ruin the separation resolution.

    • Validation Check: Fractions containing the product should yield a tight, circular spot (no tailing) on a TLC plate that has also been pre-treated with 1% TEA.

Troubleshooting FAQs

Q1: Why is my reaction yielding a highly insoluble polymeric mass instead of the desired anthranilamide? A: 2-Amino-4-methoxybenzoyl chloride is a bifunctional molecule containing both a nucleophilic primary aniline and a highly electrophilic acid chloride. If the compound is fully neutralized in the absence of a stronger competing nucleophile, it undergoes rapid intermolecular self-condensation to form polyamides, or intramolecularly cyclizes (4)[4]. Solution: Always maintain the acid chloride as an HCl salt until the exact moment of coupling. Use the Schotten-Baumann method or ensure your target amine and a tertiary base (e.g., DIEA) are added simultaneously at 0 °C. This kinetically favors the desired cross-coupling over self-condensation (4)[4].

Q2: How do I remove the hydrolyzed byproduct (2-amino-4-methoxybenzoic acid)? A: Acid chlorides are notoriously sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid (1)[1]. Because the electron-donating methoxy and amino groups reduce the acidity of the benzoic acid, mild bases might not fully deprotonate it if the contact time is too short. Solution: Ensure your aqueous quench utilizes saturated NaHCO3 and stir vigorously for at least 15 minutes. The carboxylic acid will partition into the aqueous layer as a sodium salt. You can validate this by acidifying the aqueous layer to pH 3 with HCl; the 2-amino-4-methoxybenzoic acid will precipitate as a white solid, confirming its successful removal from your organic product stream.

Q3: I am synthesizing a dihydroquinazolinone derivative, but it co-elutes with unreacted amine on standard silica gel. How do I resolve them? A: Dihydroquinazolinones (synthesized via cyclization of anthranilamides) often have similar Rf values to aliphatic amines on standard silica. Furthermore, amines strongly hydrogen-bond with acidic silanol groups, leading to severe streaking that overlaps with your target peak (5)[5]. Solution: Abandon standard silica in favor of a Strong Cation Exchange (SCX) column. The basic unreacted amine will irreversibly bind to the SCX resin, while your neutral quinazolinone will elute rapidly in the solvent front using pure methanol (2)[2].

References

  • Source: rsc.
  • Source: nih.
  • Source: benchchem.
  • Source: reddit.
  • Title: Why did my amide syntesis does not work?

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4-methoxybenzoyl Chloride Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Subject: Troubleshooting poor yields, polymerization, and catalyst optimization in amino-substituted benzoyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Troubleshooting poor yields, polymerization, and catalyst optimization in amino-substituted benzoyl chloride synthesis.

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-Amino-4-methoxybenzoyl chloride. The bifunctional nature of the starting material—possessing both a nucleophilic amino group (-NH₂) and an electrophilic target (the acyl chloride)—creates a high risk of self-condensation, polymerization, and poor reaction efficiency. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Core Mechanistic FAQs: The Role of the Catalyst

Q: Why is a catalyst strictly required for the chlorination of 2-Amino-4-methoxybenzoic acid? A: While unsubstituted aliphatic carboxylic acids can sometimes be chlorinated without a catalyst, aromatic carboxylic acids—especially those with electron-donating groups like the 4-methoxy substituent—require significant electrophilic activation. Without a catalyst, the reaction is prohibitively slow at room temperature. N,N-Dimethylformamide (DMF) is the industry-standard catalyst because it acts as a highly efficient nucleophilic transfer agent, accelerating the reaction by orders of magnitude 1.

Q: What is the exact mechanism of DMF in this reaction? A: DMF reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form a chloroiminium ion, commonly known as the Vilsmeier-Haack reagent 1. This intermediate is intensely electrophilic. It attacks the carboxylic acid oxygen, forming an activated ester intermediate that rapidly collapses in the presence of chloride ions to yield the target acyl chloride, regenerating the DMF catalyst in the process 2.

VilsmeierCycle DMF DMF Catalyst (N,N-Dimethylformamide) Vilsmeier Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->Vilsmeier Reacts with Oxalyl Oxalyl Chloride (Chlorinating Agent) Oxalyl->Vilsmeier Activates DMF Product 2-Amino-4-methoxybenzoyl chloride (Target Product) Vilsmeier->Product Electrophilic Attack Acid 2-Amino-4-methoxybenzoic acid (HCl Salt) Acid->Product Substrate Regen Regenerated DMF Product->Regen Releases Catalyst Regen->DMF Cycle Repeats

Caption: Catalytic cycle of DMF forming the Vilsmeier-Haack intermediate for acyl chloride synthesis.

Troubleshooting Reaction Efficiency & Side Reactions

Q: My reaction mixture is turning into a thick, insoluble polymer. How do I prevent the free amino group (-NH₂) from reacting with the newly formed acyl chloride? A: The free amino group is highly nucleophilic. If left unprotected, it will immediately attack the newly formed acyl chloride, resulting in polyamides (dimerization/polymerization). To prevent this, the amine must be "masked" by converting it into its hydrochloride salt prior to or during the reaction 3. An ammonium group (-NH₃⁺) lacks a lone pair and is completely non-nucleophilic. You must bubble dry HCl gas into your starting material suspension to form the salt before initiating chlorination.

Q: Should I use Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) with my DMF catalyst? A: Oxalyl chloride is strongly recommended. While thionyl chloride is a classic and inexpensive reagent, it typically requires elevated temperatures (reflux) to achieve full conversion 4. Heating an amino-acid chloride—even as an HCl salt—can cause the thermal dissociation of HCl, transiently exposing the free amine and triggering polymerization or the formation of sulfinylamines (Ar-N=S=O). Oxalyl chloride, catalyzed by DMF, operates efficiently at 0°C to 25°C, preserving the integrity of the hydrochloride salt and preventing thermal degradation 4.

Troubleshooting Start Start Synthesis Protect Is the -NH2 group protected as an HCl salt? Start->Protect SideReact High Risk: Polymerization & Sulfinylamines Protect->SideReact No AddCat Add 1-5 mol% DMF Catalyst Protect->AddCat Yes AddHCl Action: Pre-treat with dry HCl gas SideReact->AddHCl AddHCl->AddCat React Add Oxalyl Chloride (0°C) AddCat->React Isolate Isolate Product (Anhydrous) React->Isolate

Caption: Decision tree for mitigating free amino group side reactions during chlorination workflows.

Quantitative Catalyst Optimization

A common mistake is assuming "more catalyst is better." Over-catalyzing the reaction with DMF (>10 mol%) leads to a high steady-state concentration of the Vilsmeier reagent. This excess electrophile can react with any transiently deprotected amino groups to form unwanted formamidine adducts. The table below summarizes the causality between catalyst loading, conditions, and reaction outcomes.

Catalyst Loading (DMF)Chlorinating AgentTemp (°C)Reaction TimeYield (%)Primary Failure Mode / Byproduct Causality
0 mol% (Uncatalyzed) Oxalyl Chloride25> 24 hrs< 30%Incomplete conversion; lack of electrophilic activation.
0 mol% (Uncatalyzed) Thionyl Chloride75 (Reflux)12 hrs45%Thermal dimerization; HCl dissociation at high heat.
5 mol% (Optimal) Oxalyl Chloride0 to 252 - 4 hrs> 90%None (Clean, rapid conversion).
20 mol% (Excess) Oxalyl Chloride0 to 251 hr65%Formamidine adducts via Vilsmeier over-reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical changes (checkpoints) at each step, you can confirm the mechanistic success of the reaction in real-time without needing immediate LC-MS analysis (which is difficult for highly reactive acyl chlorides).

Target: Synthesis of 2-Amino-4-methoxybenzoyl chloride hydrochloride.

Step 1: Substrate Protection (Salt Formation)

  • Suspend 10.0 g of 2-amino-4-methoxybenzoic acid in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Slowly bubble dry HCl gas into the suspension for 15 minutes, or add 1.05 equivalents of HCl in dioxane.

  • Validation Checkpoint 1 (Visual): The suspension will change texture, often thickening into a uniform, fine slurry as the hydrochloride salt forms 3. This confirms the nucleophilic amine is safely masked.

Step 2: Catalyst Activation

  • Cool the reaction flask to 0°C using an ice bath.

  • Add exactly 5 mol% of anhydrous DMF (approx. 0.22 mL) to the suspension.

Step 3: Chlorination

  • Equip the flask with a gas bubbler to monitor off-gassing.

  • Add 1.2 equivalents of oxalyl chloride dropwise over 30 minutes.

  • Validation Checkpoint 2 (Gas Evolution): Immediate and vigorous effervescence (release of CO₂ and CO) must occur upon each drop 4. If no gas evolves, the DMF catalyst is either inactive (wet) or the oxalyl chloride has degraded.

Step 4: Maturation & Verification

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 to 4 hours.

  • Validation Checkpoint 3 (Physical State): The reaction is complete when gas evolution completely ceases. The product, 2-amino-4-methoxybenzoyl chloride hydrochloride, will remain as a distinct, dense precipitate in the DCM, validating that self-condensation (which often forms soluble oligomers or dark tars) has been successfully prevented.

Step 5: Isolation

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at a temperature not exceeding 30°C to prevent thermal degradation.

  • Triturate the resulting solid with anhydrous hexanes, filter under a stream of dry argon, and store immediately in a desiccator.

References

  • Wikipedia. "Dimethylformamide". [Link]

  • Website-files. "Dmf role in acid chloride formation". [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Exotherm Management for 2-Amino-4-methoxybenzoyl Chloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up reactions involving 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5). This guide focuses on the causality behind thermal runaways and provides self-validating protocols to ensure scientific integrity and operational safety.

Section 1: Thermodynamic Profiling & Mechanistic FAQs

Q: Why are reactions involving 2-Amino-4-methoxybenzoyl chloride so prone to thermal runaway? A: Acyl chlorides are the most reactive derivatives of carboxylic acids due to the strong inductive effects of the electronegative oxygen and chlorine atoms, which render the carbonyl carbon highly electrophilic[1]. When a nucleophile attacks, the reaction proceeds via a nucleophilic acyl substitution mechanism, forming a transient, high-energy tetrahedral intermediate before eliminating the chloride ion[1]. This elimination step is highly exothermic[2].

Furthermore, 2-Amino-4-methoxybenzoyl chloride presents a unique structural hazard: it contains both an electrophilic acyl chloride and a nucleophilic 2-amino group. If the heat of the initial amidation or esterification reaction is not rapidly dissipated, the localized thermal spike provides the activation energy for intermolecular self-condensation (oligomerization) between the free amino group of one molecule and the acyl chloride of another.

Q: Why must this compound be handled under strictly anhydrous conditions? A: Acyl chlorides react violently with water—including atmospheric moisture—to undergo rapid hydrolysis, yielding the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas[1]. This side reaction is not only highly exothermic but also generates rapid pressure buildup in closed systems, posing a severe rupture hazard.

Q: How does the choice of base impact the exotherm? A: The reaction generates stoichiometric HCl, which must be scavenged to prevent the protonation of your target nucleophile. Using a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is critical. However, the neutralization of HCl by the base is an acid-base reaction that contributes additional exothermic heat to the system. This combined enthalpy of reaction requires aggressive cooling strategies.

Pathway A 2-Amino-4-methoxybenzoyl chloride (HCl Salt) B Base Addition (Amine Deprotonation) A->B Removes HCl C Nucleophilic Attack (Target Substrate) B->C Controlled Temp F Self-Condensation (Oligomerization) B->F Thermal Runaway D Tetrahedral Intermediate C->D E Target Amide Product + Exotherm D->E Cl- Elimination

Fig 1: Reaction pathways and thermal runaway risks for 2-Amino-4-methoxybenzoyl chloride.

Section 2: Reactor Engineering FAQs

Q: Should we use batch or continuous flow reactors for scaling up this acylation? A: Continuous flow is strongly recommended. In traditional batch reactors, the surface-area-to-volume ratio decreases drastically as you scale up, leading to localized hot spots and poor heat dissipation. Continuous flow microreactors offer a massively increased heat exchange surface area relative to the reaction volume[3]. This allows for near-isothermal operation, precise control over the reaction exothermicity, and immediate quenching of the product, thereby suppressing the self-condensation pathway[3].

Section 3: Quantitative Process Comparison

To illustrate the stark differences in exotherm management, the following table summarizes the quantitative thermodynamic parameters when scaling a 1-molar amidation of 2-Amino-4-methoxybenzoyl chloride from Batch to Continuous Flow.

ParameterTraditional Batch Reactor (10 L)Continuous Flow MicroreactorMechanistic Impact
Heat Transfer Area/Volume ~5 m²/m³~5,000 m²/m³Flow allows rapid dissipation of the heat of reaction.
Mixing Time 10 - 60 seconds< 0.1 secondsFast mixing in flow prevents localized accumulation of unreacted acyl chloride.
Max Temp Gradient (ΔT) Can spike > 20°C locally< 1°C (Near Isothermal)Prevents reaching the activation energy for self-condensation.
Oligomerization Yield 15% - 25% (if poorly cooled)< 1%Isothermal conditions preserve the integrity of the 2-amino group.

Section 4: Self-Validating Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . This means the procedure includes built-in diagnostic checkpoints to verify that the chemistry is proceeding safely and correctly before moving to the next step.

Protocol A: Batch Amidation with Exotherm Control

Use this protocol only for small-scale discovery synthesis (< 50 mmol).

  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, an addition funnel, and a nitrogen inlet.

    • Causality: Eliminates atmospheric moisture to prevent violent hydrolysis of the acyl chloride[1].

  • Substrate Loading: Dissolve the target nucleophile (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM). Cool the reactor to -10°C using a dry ice/acetone bath.

  • Controlled Addition: Dissolve 2-Amino-4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise via the addition funnel at a rate of 1 drop per second.

    • Causality: Dropwise addition ensures that the rate of heat generation does not exceed the cooling capacity of the bath, preventing a sudden thermal spike[2].

  • Validation Checkpoint (Self-Validation): Monitor the internal thermocouple continuously. If the internal temperature rises above 0°C, immediately pause the addition. A temperature rise indicates that the exothermic tetrahedral intermediate collapse is out-pacing the heat exchange. Resume only when the temperature returns to -10°C.

  • Quench: Once addition is complete and the temperature is stable, quench with saturated aqueous NaHCO₃ to neutralize residual HCl and destroy unreacted acyl chloride.

Protocol B: Continuous Flow Acylation Setup

Use this protocol for process scale-up to ensure isothermal safety.

  • System Priming: Prime a dual-pump continuous flow system with anhydrous Tetrahydrofuran (THF). Ensure the system is equipped with a high-shear T-mixer and a Hastelloy residence time coil immersed in a 0°C cooling bath.

  • Reagent Preparation:

    • Stream A: 0.5 M 2-Amino-4-methoxybenzoyl chloride in anhydrous THF.

    • Stream B: 0.5 M target amine + 1.2 M DIPEA in anhydrous THF.

  • Flow Rate Optimization: Set the flow rates of Pump A and Pump B to a 1:1 ratio, calibrated to achieve a 2-minute residence time within the cooling coil.

    • Causality: The high surface-area-to-volume ratio of the microreactor ensures that the heat generated upon mixing is instantly transferred to the cooling bath, maintaining strict isothermal conditions[3].

  • Validation Checkpoint (Self-Validation): Utilize an in-line FTIR spectrometer at the reactor outlet. Monitor the characteristic C=O stretch of the acyl chloride at approximately 1800 cm⁻¹[4]. If the 1800 cm⁻¹ peak is detected at the outlet, the reaction is incomplete. Decrease the flow rate to increase residence time until the peak completely disappears, validating 100% conversion.

Flow S1 Pump A: Acyl Chloride M1 T-Mixer S1->M1 S2 Pump B: Nucleophile + Base S2->M1 R1 Cooling Coil (Active Heat Exchange) M1->R1 Exotherm Q1 In-line IR Monitoring R1->Q1 P1 Product Collection Q1->P1

Fig 2: Continuous flow microreactor setup for isothermal control of acyl chloride reactions.

References

  • BenchChem. "A Comparative Guide to Acyl Chlorides in Organic Synthesis".
  • Study Mind. "Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry)".
  • RSC Publishing. "Green Chemistry".
  • Grokipedia. "Acetyl chloride".

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Amino-4-Methoxybenzoyl Chloride Reactions

Welcome to the Process Chemistry Support Center. Scaling up amidation reactions involving 2-amino-4-methoxybenzoyl chloride presents a notorious challenge in pharmaceutical manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up amidation reactions involving 2-amino-4-methoxybenzoyl chloride presents a notorious challenge in pharmaceutical manufacturing. Because this intermediate is bifunctional—containing both a nucleophilic unprotected amine and a highly electrophilic acid chloride—it is inherently unstable.

This portal is designed for researchers and process chemists to troubleshoot scale-up failures, understand the underlying causality of impurity formation, and implement self-validating, robust protocols.

Core Principles: The Causality of Scale-Up Failures

At the bench scale (e.g., <1 gram), generating 2-amino-4-methoxybenzoyl chloride in situ and immediately quenching it with an amine nucleophile often proceeds smoothly[1]. The heat transfer is rapid, and the intermediate's lifetime is short.

However, as you scale up to 50g or beyond, the physical parameters of the reactor change the chemical outcome:

  • Prolonged Intermediate Lifetime: Reagent addition times increase from minutes to hours to safely manage the off-gassing of SO₂ and HCl (if using thionyl chloride) or CO and CO₂ (if using oxalyl chloride).

  • The Thermodynamic Sink: The longer the 2-amino-4-methoxybenzoyl chloride sits in the reactor, the more time the unprotected ortho-amine has to attack the acid chloride of a neighboring molecule. This leads to rapid dimerization into anthraniloylanthranilic acid derivatives, or further polymerization[2].

  • Moisture Sensitivity: Extended processing times increase the risk of atmospheric moisture ingress, which hydrolyzes the acid chloride back to the starting material, further feeding the dimerization cycle[2].

To achieve a self-validating scale-up system, the protocol must either chemically mask the nucleophilicity of the amine or utilize a stable activated intermediate .

Troubleshooting Guides & FAQs

Q: Why does my yield drop from 85% at 1g to 30% at 50g scale, with a thick, insoluble precipitate forming? A: The insoluble precipitate is likely a polymeric byproduct or the dimeric anthraniloylanthranilic acid impurity[2]. At scale, the extended time required for in situ generation allows the free amine of one 2-amino-4-methoxybenzoyl chloride molecule to attack the carbonyl carbon of another. To fix this, you must strictly control the order of addition (inverse addition) or switch to a more stable activation method, such as the isatoic anhydride route[3].

Q: Can I synthesize, isolate, and store 2-amino-4-methoxybenzoyl chloride for later use? A: No, not as a free base. It will rapidly self-condense. If isolation is strictly required, it must be precipitated and stored as a hydrochloride salt (2-amino-4-methoxybenzoyl chloride hydrochloride). The excess HCl protonates the amine, converting it into a non-nucleophilic ammonium salt, thereby halting self-attack.

Q: I am using the in situ acid chloride method. How can I minimize dimer formation during the amine coupling step? A: Employ an inverse addition strategy. Instead of adding the amine to the acid chloride, slowly drip the freshly generated acid chloride solution into a large excess of the target amine (or a stoichiometric amount of amine with excess DIPEA/TEA) maintained at 0–5 °C. This ensures the target amine is always in massive excess relative to the reactive intermediate, kinetically favoring the desired cross-coupling over self-condensation.

Q: What is the most scalable, industry-standard alternative to the direct acid chloride? A: The Isatoic Anhydride Route . By reacting 2-amino-4-methoxybenzoic acid with triphosgene or carbonyl diimidazole (CDI), you generate 4-methoxyisatoic anhydride. This cyclic anhydride is highly stable, easily isolable, and acts as an activated form of anthranilic acid[3]. When treated with your target amine, it cleanly forms the desired amide while releasing CO₂ as the only byproduct[1].

Activation Strategies Data Comparison

To aid in route scouting, the following table summarizes the quantitative and qualitative data for scaling up 2-amino-4-methoxybenzoic acid activation.

Activation StrategyReagentIntermediate StabilityScalability RatingMajor Impurity RiskTypical Yield (50g+)
Direct Acid Chloride SOCl₂ or (COCl)₂Very Low (Minutes)PoorDimerization / Polymerization30 - 45%
HCl Salt Isolation SOCl₂ + HCl gasModerate (Days at -20°C)ModerateHydrolysis (Requires dry handling)60 - 70%
Isatoic Anhydride Triphosgene / CDIHigh (Months at RT)ExcellentUnreacted starting material85 - 95%
Coupling Reagents HATU / EDC / HOBtLow (Generated in situ)Moderate (Cost prohibitive)N,N-Diacylated products[2]75 - 80%

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the divergent pathways of 2-amino-4-methoxybenzoic acid activation. The red pathway highlights the failure mode during direct acid chloride scale-up, while the blue/green pathway demonstrates the self-validating isatoic anhydride route.

G cluster_0 Direct Acid Chloride Route (High Risk at Scale) cluster_1 Isatoic Anhydride Route (Scalable & Stable) Start 2-Amino-4-methoxybenzoic acid AcidChloride 2-Amino-4-methoxybenzoyl chloride (In situ generated) Start->AcidChloride SOCl2 or (COCl)2 Isatoic 4-Methoxyisatoic Anhydride (Stable Intermediate) Start->Isatoic Triphosgene / CDI Dimer Anthraniloylanthranilic acid (Dimerization) AcidChloride->Dimer Self-attack (Scale-up delay) Desired1 Desired Amide AcidChloride->Desired1 Immediate Amine Addition Desired2 Desired Amide + CO2 Isatoic->Desired2 Amine Addition (Controlled)

Reaction pathways for 2-Amino-4-methoxybenzoic acid amidation.

Experimental Protocols

Protocol A: In Situ Generation via Oxalyl Chloride (Optimized for <10g Scale)

Note: This protocol utilizes inverse addition to mitigate self-condensation.

  • Activation: Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Slowly add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature until gas evolution ceases (approx. 1 hour).

  • Concentration: Briefly concentrate the mixture under reduced pressure (without heating above 25 °C) to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Inverse Addition: In a separate, larger flask, prepare a solution of the target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM at 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution over 30 minutes. Maintain the internal temperature below 5 °C.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Isatoic Anhydride Route (Optimized for 50g+ Scale)

Note: This is the preferred method for industrial scale-up due to the stability of the intermediate[3].

  • Anhydride Formation: Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous THF. Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or triphosgene (0.4 eq) at room temperature.

  • Cyclization: Heat the mixture to 50 °C for 4 hours. The formation of 4-methoxyisatoic anhydride can be monitored by the disappearance of the starting material on TLC.

  • Isolation (Optional but Recommended): Cool the mixture. The isatoic anhydride often precipitates and can be collected by filtration, providing a highly pure, stable intermediate that can be stored for months.

  • Amidation: Suspend the 4-methoxyisatoic anhydride (1.0 eq) in DMF or acetonitrile. Add the target amine (1.1 eq).

  • Decarboxylative Coupling: Heat the mixture to 60–80 °C. The reaction proceeds with the evolution of CO₂ gas. Continue heating until gas evolution ceases (typically 2–6 hours).

  • Workup: Cool to room temperature and pour into ice water. The desired 2-amino-4-methoxybenzamide derivative typically precipitates as a clean solid and can be collected by vacuum filtration[2].

References

  • Mitrakas, A. G., et al. "Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines". Molecules, MDPI (January 30, 2024). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-Amino-4-methoxybenzoyl chloride reaction products

As a Senior Application Scientist in early-stage drug discovery, navigating the chemoselectivity of bifunctional building blocks is a daily challenge. The synthesis and characterization of 2-Amino-4-methoxybenzoyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the chemoselectivity of bifunctional building blocks is a daily challenge. The synthesis and characterization of 2-Amino-4-methoxybenzoyl chloride reaction products (typically amides or esters) represent a classic hurdle in organic chemistry.

Because the starting material possesses both a nucleophilic aniline (-NH₂) and an electrophilic carbonyl, generating the highly reactive acid chloride often leads to uncontrolled self-condensation and polymeric byproducts. Consequently, researchers developing complex therapeutics—such as SOS1 degraders[1] or REV-ERB antagonists[2]—must carefully choose their synthetic strategy.

This guide objectively compares the direct acid chloride method against modern peptide coupling and anhydride ring-opening alternatives, using ¹H NMR characterization as the primary metric for evaluating reaction performance, purity, and chemoselectivity.

Strategic Pathways to Amide Products

To bypass the inherent instability of the free 2-amino-4-methoxybenzoyl chloride, chemists employ three primary strategies to synthesize the target reaction products (e.g., N-benzyl-2-amino-4-methoxybenzamide).

G SM 2-Amino-4-methoxybenzoic acid PathA SOCl2 / Toluene (Acid Chloride Path) SM->PathA PathB HATU / DIPEA (Direct Coupling) SM->PathB PathC Triphosgene (Anhydride Path) SM->PathC AcidCl 2-Amino-4-methoxybenzoyl chloride HCl salt PathA->AcidCl Product Amide Reaction Product (e.g., N-Benzyl derivative) AcidCl->Product R-NH2, Base PathB->Product R-NH2 Isatoic 4-Methoxyisatoic anhydride PathC->Isatoic Isatoic->Product R-NH2, Heat

Synthetic pathways for 2-amino-4-methoxybenzoyl derivatives.

Comparative ¹H NMR Characterization & Reaction Performance

¹H NMR is the most reliable tool for tracking these reactions. The starting material, 2-amino-4-methoxybenzoic acid, has a distinct spectral signature in DMSO-d₆: a sharp methoxy singlet at δ 3.70, and highly shielded aromatic protons at δ 6.09 (dd) and δ 6.23 (d) due to the strong electron-donating effects of the -OMe and -NH₂ groups[3].

When evaluating the crude reaction mixtures of the target amide (N-benzyl-2-amino-4-methoxybenzamide) generated via the three methods, the ¹H NMR profiles reveal stark differences in chemoselectivity.

Table 1: Performance and Crude ¹H NMR Comparison for Target Amide Synthesis

ParameterMethod A: Acid Chloride (in situ)Method B: HATU CouplingMethod C: Isatoic Anhydride
Isolated Yield 45%82%91%
Crude Purity (NMR) < 60% (High polymeric background)> 90%> 95%
Key ¹H NMR Impurities Broad multiplets at δ 7.8–8.2 (polyamides); multiple -OMe peaksδ 8.0 (HATU byproducts); δ 2.9 (tetramethylurea)None (Clean conversion, CO₂ escapes)
Product -OMe Shift δ 3.72 (s, 3H)δ 3.72 (s, 3H)δ 3.72 (s, 3H)
Product Amide NH Shift δ 8.75 (t, 1H)δ 8.75 (t, 1H)δ 8.75 (t, 1H)
Scalability Poor (Exothermic, side reactions)Moderate (Expensive reagents)Excellent (Atom economical)

Data Interpretation: Method A's crude NMR is typically cluttered with broad baseline humps indicative of polymerization, proving that even as an HCl salt, the acid chloride is difficult to control. Method C provides the cleanest crude NMR, as the only byproduct is gaseous CO₂[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step so you understand why the chemistry behaves the way it does.

Method A: In Situ Acid Chloride Generation

Causality: We avoid basic catalysts (like DMF) because they would deprotonate the aniline. By using neat thionyl chloride, the aniline is forced into its non-nucleophilic hydrochloride salt form, temporarily preventing self-condensation.

  • Activation : Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous toluene (0.2 M). Add SOCl₂ (3.0 eq).

  • Reflux & Monitor : Heat to 80 °C. Self-Validation Check: The reaction is complete when the evolution of HCl/SO₂ gas ceases and the suspension becomes a clear, homogeneous solution.

  • Aliquot NMR Check : Quench a 50 µL aliquot into anhydrous methanol. Evaporate and run a quick ¹H NMR; the appearance of a methyl ester peak at δ 3.85 confirms successful acid chloride formation.

  • Coupling : Concentrate the mixture under vacuum to remove excess SOCl₂. Resuspend in DCM at 0 °C and immediately add benzylamine (1.2 eq) and DIPEA (2.5 eq).

Method B: HATU-Mediated Direct Coupling

Causality: HATU generates a highly reactive HOAt ester. Because the starting material has a free amine, we must keep the concentration low to statistically favor intermolecular reaction with the external amine over intramolecular/intermolecular dimerization.

  • Pre-activation : Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Visual Validation : Self-Validation Check: The solution will turn a distinct, vibrant yellow within 30 seconds, confirming the formation of the active HOAt ester.

  • Coupling : After exactly 2 minutes (do not wait longer to avoid dimerization), add benzylamine (1.2 eq). Stir at room temperature for 2 hours.

  • Workup : Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution to remove DMF and tetramethylurea byproducts (which otherwise appear at δ 2.9 in the ¹H NMR).

Method C: Isatoic Anhydride Ring-Opening (Recommended)

Causality: Converting the starting material to 4-methoxyisatoic anhydride completely masks both the nucleophilicity of the amine and the electrophilicity of the acid. The incoming amine attacks the highly reactive anhydride carbonyl, forming the amide bond and releasing CO₂, which makes the reaction thermodynamically irreversible[4].

  • Anhydride Formation : React 2-amino-4-methoxybenzoic acid with triphosgene in THF to yield 4-methoxyisatoic anhydride. Isolate via filtration.

  • Ring-Opening : Suspend the anhydride (1.0 eq) and benzylamine (1.1 eq) in acetonitrile (0.2 M). Heat to 60 °C.

  • Kinetic Validation : Self-Validation Check: The reaction progress is visually self-monitoring. Bubbling (CO₂ gas evolution) will occur. When the bubbling completely stops, the reaction is finished.

  • NMR Confirmation : Evaporate the solvent. The crude ¹H NMR will show the complete disappearance of the downfield-shifted anhydride aromatic protons, replaced by the characteristic product peaks (δ 7.52, 6.20, 6.12).

References

  • Title : US20240261418A1 - Sos1 degrading agent and preparation method therefor and application thereof Source : Google Patents URL :[1]

  • Title : Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetic Source : ChemRxiv URL :[Link][2]

  • Title : Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones Source : ResearchGate URL :[Link][4]

Sources

Comparative

Analytical Confirmation of 2-Amino-4-methoxybenzoyl Chloride: A Comparative Guide to ¹³C NMR and Alternative Modalities

Executive Summary The conversion of 2-amino-4-methoxybenzoic acid to 2-amino-4-methoxybenzoyl chloride is a critical activation step in the synthesis of complex pharmaceuticals, including benzamide-based therapeutics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-amino-4-methoxybenzoic acid to 2-amino-4-methoxybenzoyl chloride is a critical activation step in the synthesis of complex pharmaceuticals, including benzamide-based therapeutics and dual HDAC/G9a inhibitors[2]. Because acyl chlorides are highly reactive, moisture-sensitive intermediates, confirming their formation before proceeding to subsequent amidation or coupling steps is vital to prevent catastrophic yield losses.

This guide objectively compares the performance of ¹³C NMR spectroscopy against alternative analytical modalities (FT-IR, ¹H NMR, and LC-MS) for tracking this specific transformation. By leveraging a self-validating experimental protocol, researchers can definitively differentiate the acyl chloride product from unreacted starting material.

Modality Comparison: Why ¹³C NMR is the Benchmark

When tracking the formation of an acyl chloride, the analytical method must directly probe the reaction center (the carbonyl group) without inducing degradation.

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalityDirectness of MeasurementRisk of Sample DegradationSpecificity for Acyl ChlorideVerdict
¹³C NMR (Anhydrous) Direct (Probes C=O carbon)Low (If prepared in dry CDCl₃)High (Distinct upfield shift)Gold Standard
FT-IR (ATR) Direct (Probes C=O stretch)High (Hydrolyzes rapidly on ATR crystal)Moderate (Shift to ~1750 cm⁻¹)Good for rapid, qualitative screening
¹H NMR Indirect (Probes aromatic protons)Low Low (Minimal shift delta; ambiguous)Insufficient as a primary method
LC-MS (Direct) Indirect (Probes molecular mass)Extreme (Hydrolyzes on RP-LC columns)Zero (Yields false negative of starting acid)Not Recommended (unless chemically trapped)

Mechanistic Causality: The Counterintuitive ¹³C NMR Shift

To utilize ¹³C NMR effectively, one must understand the causality behind the chemical shifts. Novice chemists often hypothesize that replacing a hydroxyl group (-OH) with a highly electronegative chlorine atom (-Cl) will severely deshield the carbonyl carbon, pushing its resonance downfield (higher ppm).

Empirical data demonstrates the exact opposite: the carbonyl carbon of an acyl chloride is shielded relative to its parent carboxylic acid [1, 3]. For example, the carbonyl carbon of benzoic acid resonates at 172.8 ppm, whereas benzoyl chloride appears upfield at ~168.0 ppm [1, 3].

The Physical Causality: This upfield shift is driven by the interplay of resonance and the heavy-atom effect. The hydroxyl oxygen of a carboxylic acid is a strong π -donor, which delocalizes electron density, increases the single-bond character of the C=O bond, and deshields the carbon. Chlorine, conversely, is a poor π -donor. The loss of this resonance donation alters the paramagnetic shielding tensor ( σp​ ) of the carbonyl carbon. Combined with the heavy-atom shielding effect of the chlorine atom, the net result is a diagnostic upfield shift of 3 to 5 ppm [4].

Table 2: Diagnostic ¹³C NMR Chemical Shifts
Chemical SpeciesCarbonyl (C=O) ShiftAromatic C-NH₂ ShiftMethoxy (O-CH₃) Shift
2-Amino-4-methoxybenzoic acid ~170.0 – 173.0 ppm ~152.0 ppm~55.5 ppm
2-Amino-4-methoxybenzoyl chloride ~165.0 – 168.0 ppm ~150.0 ppm~55.5 ppm

Note: In 2-amino-4-methoxybenzoic acid, the unprotected ortho-amino group poses a risk of self-condensation. However, under acidic chlorinating conditions (e.g., SOCl₂), the amine is rapidly protonated to the hydrochloride salt, temporarily masking its nucleophilicity and allowing the acyl chloride to form cleanly [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol employs a dual-pronged validation strategy: direct observation via anhydrous ¹³C NMR, coupled with an orthogonal chemical trapping step (methanolysis) to eliminate the possibility of false negatives.

G A 2-Amino-4-methoxybenzoic Acid (Starting Material) B SOCl2 / DCM / Cat. DMF (Activation) A->B C 2-Amino-4-methoxybenzoyl Chloride (Reactive Intermediate) B->C D Analytical Sampling C->D E 13C NMR (Anhydrous CDCl3) Direct C=O Observation D->E Primary F MeOH Quench -> LC-MS Indirect Ester Validation D->F Orthogonal G C=O Shift ~165-168 ppm? E->G H Confirmed Acyl Chloride Proceed to Amidation G->H Yes I Unreacted Acid (~172 ppm) Optimize Reaction G->I No

Caption: Workflow for the synthesis and orthogonal analytical validation of acyl chloride intermediates.

Step-by-Step Methodology

Step 1: Acyl Chloride Synthesis

  • Suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Dropwise, add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C.

  • Warm to room temperature and stir until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

Step 2: Anhydrous Sample Preparation for ¹³C NMR Causality: Acyl chlorides react rapidly with ambient moisture. Standard NMR preparation in open air will result in partial hydrolysis, yielding a confusing mixture of acid and acyl chloride signals.

  • Transfer a 0.5 mL aliquot of the reaction mixture to a flame-dried Schlenk tube.

  • Remove DCM and excess SOCl₂ under high vacuum (Schlenk line) for 15 minutes to yield the crude 2-amino-4-methoxybenzoyl chloride hydrochloride salt as a solid residue.

  • Backfill with argon and dissolve the residue in 0.6 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves).

  • Transfer to an oven-dried NMR tube flushed with argon and cap immediately.

  • Acquire the ¹³C NMR spectrum (minimum 256 scans for sufficient signal-to-noise on the quaternary carbonyl carbon). Look for the diagnostic shift at ~165-168 ppm .

Step 3: Orthogonal Validation (Methanol Quench) Causality: If the ¹³C NMR spectrum is ambiguous due to poor shimming or low concentration, LC-MS cannot be used directly on the acyl chloride because it will hydrolyze on the reverse-phase column, falsely indicating unreacted starting material. We must chemically trap it.

  • Take a 50 µL aliquot of the raw DCM reaction mixture.

  • Inject it directly into a vial containing 500 µL of anhydrous methanol and 10 µL of triethylamine (TEA).

  • Shake for 1 minute. The acyl chloride is instantaneously converted to methyl 2-amino-4-methoxybenzoate .

  • Analyze this quenched sample via LC-MS. The presence of the methyl ester mass ([M+H]⁺ = 182.2 m/z) provides self-validating, definitive proof that the acyl chloride was successfully formed in the main reactor.

References

  • Interpreting the 13C NMR spectrum of benzoic acid Doc Brown's Chemistry URL:[Link]

  • Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors PMC - National Institutes of Health URL:[Link]

  • Benzoylchloride - 13C NMR Chemical Shifts SpectraBase (John Wiley & Sons) URL:[Link]

  • Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions RSC Publishing URL:[Link]

Validation

LC-MS Purity Profiling of 2-Amino-4-methoxybenzoyl Chloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. 2-Amino-4-methoxybenzoyl chloride is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. 2-Amino-4-methoxybenzoyl chloride is a prime example. Because of its electrophilic acyl chloride moiety, it is highly susceptible to nucleophilic attack by moisture and protic solvents.

This guide objectively compares the standard, yet deeply flawed, direct LC-MS analysis method against a highly robust pre-column derivatization workflow. By establishing a self-validating analytical system, we can achieve absolute confidence in the purity profile of this critical intermediate.

The Analytical Challenge: Reactivity vs. Reliability

The fundamental challenge in analyzing 2-Amino-4-methoxybenzoyl chloride lies in its chemical instability. Standard reversed-phase LC-MS mobile phases rely on water, methanol, or acetonitrile. When an acyl chloride is directly injected into such a system, it undergoes rapid on-column solvolysis (hydrolysis or esterification)[1].

This creates a severe analytical artifact: the instrument detects 2-amino-4-methoxybenzoic acid (the hydrolysis product) and reports it as a massive impurity. In reality, this "impurity" was generated during the analysis, falsely skewing the purity profile of the original batch[2]. To solve this, the analyte must be chemically trapped into a stable form prior to analysis[3].

Objective Comparison: Direct Analysis vs. Pre-Column Derivatization

To establish an accurate purity profile, we must compare Alternative A (Direct LC-MS) with Alternative B (Pre-column Derivatization using Diethylamine).

The Mechanistic Rationale (Causality)

Why use Diethylamine (DEA)? The derivatization relies on a rapid Schotten-Baumann-type nucleophilic acyl substitution. DEA acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct). The reaction converts the highly reactive acyl chloride into N,N-diethyl-2-amino-4-methoxybenzamide.

Crucially, secondary amines like DEA do not react with carboxylic acids without the presence of a coupling reagent. Therefore, any pre-existing 2-amino-4-methoxybenzoic acid impurity in the sample remains completely unreacted. This chemical selectivity allows us to baseline-resolve and accurately quantify true degradation impurities without generating false artifacts.

Table 1: Performance Comparison of LC-MS Workflows
Analytical ParameterAlternative A: Direct LC-MSAlternative B: DEA Derivatization LC-MS
Sample Stability (in diluent) < 2 minutes (rapid hydrolysis)> 48 hours (stable tertiary amide)
Primary Detected Species 2-Amino-4-methoxybenzoic acid (Artifact)N,N-diethyl-2-amino-4-methoxybenzamide
Pre-existing Acid Impurity Indistinguishable from LC degradationBaseline resolved, accurately quantified
Peak Shape (Tailing Factor) Poor ( T>2.0 due to on-column reaction)Excellent ( T=1.05 )
Reported Purity Accuracy Falsely low (< 50% reported purity)Highly accurate (> 99% recovery)

Workflow Visualization

Comparison of direct LC-MS versus pre-column derivatization workflows for acyl chloride analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating system. Every step includes a mechanistic safeguard to prevent false data generation.

Phase 1: Sample Preparation & Derivatization
  • Anhydrous Dissolution: Weigh 10.0 mg of 2-Amino-4-methoxybenzoyl chloride in a dry, argon-purged autosampler vial. Immediately dissolve in 1.0 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is an aprotic solvent. Using anhydrous THF prevents premature solvolysis before the derivatizing agent can be introduced[1].

  • Amine Quenching: Add 100 µL of HPLC-grade Diethylamine (DEA) to the solution. Vortex vigorously for 30 seconds at room temperature.

    • Causality: The excess DEA drives the exothermic reaction to 100% completion instantly, trapping the acyl chloride as a stable amide.

  • Dilution: Transfer 10 µL of the reaction mixture into 990 µL of LC-MS grade Acetonitrile. The sample is now stable for LC-MS injection.

Phase 2: Self-Validation Checkpoints (System Suitability)

To prove the method is working, run the following controls prior to the actual sample:

  • Completeness Check: Monitor the MS scan for the intact acyl chloride ( m/z 186.0). A validated system must show zero signal here, proving 100% derivatization efficiency.

  • The Control Spike (Artifact Differentiation): Prepare a parallel sample spiked with 1% 2-amino-4-methoxybenzoic acid standard. Subject it to the exact same DEA derivatization.

    • Causality: The spiked acid will elute at its native mass ( m/z 168.1) and will not form the amide ( m/z 223.1). This proves the method only derivatizes the active chloride, allowing you to trust that any acid detected in your real sample is a genuine impurity, not an analytical artifact.

Phase 3: LC-MS Acquisition Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, flow rate 0.4 mL/min.

  • Detection (ESI+):

    • Derivatized API (N,N-diethyl-2-amino-4-methoxybenzamide): [M+H]+=223.1

    • True Hydrolysis Impurity (2-amino-4-methoxybenzoic acid): [M+H]+=168.1

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-4-methoxybenzoyl chloride vs. 4-Methoxybenzoyl chloride

In the landscape of organic synthesis and drug development, acyl chlorides are indispensable electrophilic building blocks. However, the introduction of secondary functional groups onto the aromatic ring can fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, acyl chlorides are indispensable electrophilic building blocks. However, the introduction of secondary functional groups onto the aromatic ring can fundamentally alter their stability, handling requirements, and reactivity profiles.

This guide provides an in-depth mechanistic and practical comparison between 4-methoxybenzoyl chloride (a classic, stable electrophile) and 2-amino-4-methoxybenzoyl chloride (a highly reactive, bifunctional intermediate). By understanding the causality behind their chemical behaviors, researchers can optimize their synthetic workflows, avoid catastrophic polymerization, and design self-validating experimental protocols.

Mechanistic Profiling & Structural Causality

4-Methoxybenzoyl Chloride: The Resonance-Stabilized Electrophile

4-Methoxybenzoyl chloride (also known as p-anisoyl chloride) is a standard acylating agent. The methoxy (-OCH₃) group at the para position exerts a strong electron-donating effect via resonance (+M effect). This delocalization of lone-pair electrons from the oxygen atom into the aromatic ring significantly increases the electron density at the carbonyl carbon.

Causality: By partially neutralizing the partial positive charge ( δ+ ) of the carbonyl carbon, the +M effect raises the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, 4-methoxybenzoyl chloride is less electrophilic and reacts more slowly than unsubstituted benzoyl chloride . Despite this reduced reactivity, it remains highly effective for the controlled acylation of amines and alcohols, provided moisture is excluded to prevent exothermic hydrolysis into 4-methoxybenzoic acid .

G A 4-Methoxybenzoyl Chloride (p-Anisoyl Chloride) B Para-Methoxy Group (+M Resonance Effect) A->B Structural Feature C Reduced Carbonyl Electrophilicity B->C Electron Donation D Controlled Acylation (Amines/Alcohols) C->D Reaction Outcome

Fig 1: Resonance stabilization (+M effect) reducing electrophilicity in 4-methoxybenzoyl chloride.

2-Amino-4-methoxybenzoyl Chloride: The Bifunctional Paradox

The addition of a primary amine (-NH₂) at the ortho position creates a bifunctional molecule containing both a potent electrophile (acyl chloride) and a strong nucleophile (amine).

Causality: As a free base, the proximity of these two groups leads to immediate instability. The amine group of one molecule rapidly attacks the acyl chloride of an adjacent molecule, leading to spontaneous intermolecular self-condensation and the formation of polyamides or cyclic benzoxazinones . Because of this runaway polymerization, 2-amino-4-methoxybenzoyl chloride cannot be stored or handled as a free base. It must be generated in situ as a deactivated hydrochloride salt (where protonation eliminates the amine's nucleophilicity) or bypassed entirely using a stable synthetic equivalent, such as an isatoic anhydride .

G A 2-Amino-4-methoxybenzoyl Chloride (Free Base) B Ortho-Amino Group (Internal Nucleophile) A->B Structural Feature C Intermolecular Self-Condensation B->C Unprotected E HCl Salt Formation / Isatoic Anhydride Eq. B->E Protection Strategy D Polyamides / Benzoxazinones C->D Polymerization F Stable Acylating Agent E->F Controlled Reactivity

Fig 2: Self-condensation pathways of 2-amino-4-methoxybenzoyl chloride and protection strategies.

Comparative Reactivity & Stability Data

The following table summarizes the quantitative and qualitative differences between the two compounds, guiding appropriate reagent selection for drug discovery workflows.

Property4-Methoxybenzoyl Chloride2-Amino-4-methoxybenzoyl Chloride
CAS Number 100-07-21261775-20-5
Electrophilicity Moderate (Attenuated by +M effect)High (Bifunctional system)
Shelf-Life / Stability Stable for months at 4°C (Anhydrous) Highly unstable; transient intermediate
Primary Side Reaction Exothermic hydrolysis to carboxylic acidRapid self-condensation / Polymerization
Storage Requirements Sealed container, inert atmosphere (N₂/Ar)Cannot be stored as free base
Synthetic Handling Direct use in Schotten-Baumann conditionsIn situ HCl salt generation or Isatoic Anhydride

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in macroscopic or analytical checks to confirm the reaction trajectory.

Protocol A: Controlled Acylation using 4-Methoxybenzoyl Chloride

This protocol utilizes anhydrous conditions to couple 4-methoxybenzoyl chloride with a primary amine, preventing competitive hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of the target primary amine and 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath (0°C) to control the exothermic nature of the acylation.

  • Addition: Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Self-Validation Check 1 (Macroscopic): The immediate formation of a white precipitate (triethylammonium chloride) serves as a visual confirmation that the acyl substitution is actively occurring and HCl is being scavenged.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check 2 (Analytical): Perform Thin-Layer Chromatography (TLC). Quench a 10 µL reaction aliquot in 100 µL of methanol. The disappearance of the starting amine and the absence of a methyl 4-methoxybenzoate spot (which would indicate unreacted acyl chloride) confirms reaction completion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Bypassing Instability via Isatoic Anhydride Equivalent

Because 2-amino-4-methoxybenzoyl chloride polymerizes instantly, expert synthetic routes utilize 4-methoxyisatoic anhydride as a stable, bench-stable equivalent to synthesize anthranilamides .

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-methoxyisatoic anhydride and 1.1 equivalents of the target amine in anhydrous 1,4-dioxane or DMF.

  • Activation: Add a catalytic amount of a mild base (e.g., DMAP, 0.1 eq) to facilitate the nucleophilic opening of the anhydride ring.

  • Heating: Heat the reaction mixture to 80°C under continuous stirring.

  • Self-Validation Check (Macroscopic): The reaction proceeds via nucleophilic attack followed by decarboxylation. The steady evolution of CO₂ gas (effervescence) is a direct, self-validating indicator of the reaction's progress. The cessation of bubbling indicates that the anhydride has been fully consumed.

  • Completion: Stir for an additional 30 minutes post-effervescence. Monitor via LC-MS to confirm the mass of the desired 2-amino-4-methoxybenzamide derivative.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. The resulting functionalized benzamide typically precipitates out and can be collected via vacuum filtration and recrystallized.

Strategic Applications in Drug Development

Choosing between these reagents depends entirely on the target pharmacophore:

  • 4-Methoxybenzoyl chloride is the reagent of choice when appending a terminal, metabolically stable aromatic cap to a drug molecule. Its methoxy group often improves the lipophilicity and target-binding affinity of the resulting amide.

  • 2-Amino-4-methoxybenzoyl equivalents are strictly utilized when constructing complex heterocycles. The retained ortho-amino group serves as a critical anchor point for subsequent cyclization reactions, making it an essential building block for synthesizing quinazolinones, benzodiazepines, and other privileged scaffolds in medicinal chemistry.

Validation

A Comparative Guide to Acylating Agents in Peptide Synthesis: Navigating the Landscape of Coupling Reagents

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of an acylating agent, or coupling reagent, is a critical decision that profoundly impacts rea...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of an acylating agent, or coupling reagent, is a critical decision that profoundly impacts reaction efficiency, peptide purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of the performance of various classes of acylating agents, moving beyond a simple catalog of reagents to explain the causality behind experimental choices and provide actionable, field-proven insights.

The Crux of Peptide Synthesis: Activating the Carboxyl Group

The formation of a peptide bond, the amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another.[1] The activating reagent, or acylating agent, is central to this transformation, influencing not only the rate of reaction but also the extent of undesirable side reactions, most notably racemization.[1][2][3]

Racemization, the loss of stereochemical purity at the α-carbon of the amino acid, is a major concern as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[3][4] The mechanism often involves the formation of a planar 5(4H)-oxazolone intermediate, which is susceptible to deprotonation and subsequent loss of chirality.[3] The ideal acylating agent, therefore, promotes rapid amide bond formation while minimizing the formation and lifetime of this problematic intermediate.

A Comparative Analysis of Common Acylating Agents

The landscape of acylating agents is diverse, with several classes of compounds developed over the years, each with its own set of advantages and limitations. This guide will focus on the most prevalent classes: carbodiimides and onium salts (phosphonium and aminium/uronium).

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been mainstays in peptide synthesis for decades.[1][5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to two significant side reactions: racemization and the formation of a stable N-acylurea byproduct, which terminates the coupling reaction.[5][6] To mitigate these issues, carbodiimides are almost always used in conjunction with additives.[1][5]

The Role of Additives:

Additives like 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Chloro-HOBt, HOAt) react with the O-acylisourea intermediate to form an active ester.[2][5] These active esters are more stable and less prone to racemization than the O-acylisourea, yet still sufficiently reactive to acylate the incoming amine.[2][5][7] OxymaPure® is a non-explosive alternative to HOBt and HOAt that also provides high coupling rates with low racemization.[1]

Performance Characteristics of Carbodiimides:

FeatureDCCDICEDC
Form SolidLiquidSolid (hydrochloride salt)
Byproduct Solubility Insoluble in most organic solventsSoluble in most organic solventsWater-soluble
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (SPPS)Aqueous couplings, protein conjugation[1]
Racemization Significant without additivesSignificant without additivesSignificant without additives

Experimental Protocol: Standard DIC/HOBt Coupling in SPPS

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and HOBt.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3 eq.)

  • Diisopropylcarbodiimide (DIC) (3 eq.)

  • Resin-bound peptide with a free N-terminal amine (1 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF. Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it extensively with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Completion (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling deprotection Treat resin with 20% piperidine in DMF wash1 Wash with DMF and DCM deprotection->wash1 coupling Add activated AA to resin and agitate wash1->coupling dissolve Dissolve Fmoc-AA and HOBt in DMF add_dic Add DIC and pre-activate dissolve->add_dic add_dic->coupling wash2 Wash with DMF and DCM coupling->wash2 kaiser Kaiser Test (optional) wash2->kaiser

Onium Salts: High-Efficiency Coupling Reagents

Onium salts, which include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU), have become increasingly popular due to their high coupling efficiencies and rapid reaction rates.[1][5] These reagents react with the carboxylic acid in the presence of a base to form an active ester in situ, which then reacts with the amine.

Phosphonium Salts:

  • BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP that does not produce HMPA and has similar coupling efficiency.[1]

Aminium/Uronium Salts:

These are among the most popular coupling reagents used in modern peptide synthesis.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Nearly identical in reactivity, they are widely used in both solution and solid-phase synthesis.[1][2] All byproducts are soluble, simplifying purification.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU, especially for coupling sterically hindered amino acids and reducing racemization.[1][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The presence of the chlorine atom on the benzotriazole ring makes HCTU more reactive than HBTU, leading to higher reaction rates.[1][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates OxymaPure in its structure, making it a safer alternative to HOBt/HOAt-based reagents. It exhibits coupling efficiencies comparable to HATU.[1]

Performance Comparison of Onium Salts:

ReagentRelative ReactivityKey AdvantagesConsiderations
PyBOP HighSafer alternative to BOP.[1]
HBTU/TBTU HighWidely used, soluble byproducts.[1][2]Can cause guanidinylation of the N-terminus if used in large excess.[9]
HATU Very HighExcellent for hindered couplings, low racemization.[1][3][8]Higher cost.[5]
HCTU Very HighMore reactive than HBTU.[1][5]
COMU Very HighSafer (non-explosive), high efficiency.[1]

Experimental Protocol: HBTU-Mediated Coupling in SPPS

This protocol details a typical coupling reaction using HBTU.

Materials:

  • Fmoc-protected amino acid (2 eq.)

  • HBTU (2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4 eq.)

  • Resin-bound peptide with a free N-terminal amine (1 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Perform as described in the previous protocol.

  • Coupling Solution Preparation: In a suitable vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.

  • Coupling: Add the amino acid/HBTU solution to the resin, followed by the addition of DIPEA. Agitate the reaction mixture for 30-60 minutes at room temperature. A color change to yellow or orange upon adding the base is normal and indicates activation.[9]

  • Washing: Filter and wash the resin with DMF and DCM.

  • Confirmation of Completion (Optional): Perform a Kaiser test.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_coupling_step Coupling AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OBt Active Ester AA_COOH->Active_Ester HBTU HBTU HBTU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Peptide_NH2 Resin-Peptide-NH2 Peptide_NH2->Peptide_Bond

Navigating "Difficult Sequences"

Certain peptide sequences, often those rich in hydrophobic or β-branched amino acids, are notoriously difficult to synthesize due to the tendency of the growing peptide chain to aggregate on the solid support.[10][11] This aggregation can hinder both the deprotection and coupling steps, leading to incomplete reactions and the accumulation of deletion sequences.

The choice of acylating agent can play a role in overcoming these challenges. Highly reactive onium salts like HATU and HCTU can often drive sluggish coupling reactions to completion where less reactive reagents might fail.[1] However, for severely "difficult sequences," a multi-faceted approach is often necessary, which may include:

  • Using specialized resins: Resins like TentaGel or those with low substitution can reduce aggregation.[12][13]

  • Incorporating backbone protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline derivatives can disrupt the hydrogen bonding that leads to aggregation.[14][15]

  • Modifying reaction conditions: Increasing the coupling temperature, using chaotropic salts, or employing microwave irradiation can improve synthesis outcomes.[12]

Conclusion: A Strategic Selection for Optimal Outcomes

There is no single "best" acylating agent for all applications. The optimal choice depends on a careful consideration of the specific peptide sequence, the scale of the synthesis, cost constraints, and the desired level of purity.

  • For routine, non-challenging sequences, DIC/HOBt or DIC/OxymaPure offer a cost-effective and reliable solution.

  • For rapid synthesis and general high efficiency, HBTU and HCTU are excellent choices.

  • When synthesizing sterically hindered or racemization-prone peptides, the superior reactivity and suppression of side reactions make HATU and COMU the reagents of choice, despite their higher cost.

By understanding the mechanisms, advantages, and limitations of each class of acylating agent, researchers can make informed decisions to navigate the complexities of peptide synthesis and achieve their desired outcomes with greater efficiency and confidence.

References

  • Google Patents. (n.d.). US20210009631A1 - Solid phase synthesis of acylated peptides.
  • Luxembourg Bio Technologies. (2003, June). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today. [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. [Link]

  • aapptec, LLC. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Muttineni, R., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. PubMed. [Link]

  • Albericio, F., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]

  • ARKIVOC. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]

  • PMC. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Scilit. (n.d.). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

  • PMC. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Peptides.com. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubMed. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • ChemRxiv. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. [Link]

  • MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • ResearchGate. (2026, February 11). Integration of C-Acylation in the Solid-Phase Synthesis of Peptides and Peptidomimetics Employing Meldrum's Acid, Phosphorus, and Sulfur Ylides. [Link]

  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Google Patents. (n.d.). WO2016140232A1 - Peptide synthesis method.
  • CHIMIA. (n.d.). The Mechanism of Acylation. [Link]

  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Nature. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

Sources

Comparative

Performance Evaluation of 2-Amino-4-methoxybenzoyl Chloride Across Solvent Media: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, handling bifunctional reactive intermediates requires precise thermodynamic and kinetic control. 2-Amino-4-methoxybenzoyl chloride (2-AMBC) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, handling bifunctional reactive intermediates requires precise thermodynamic and kinetic control. 2-Amino-4-methoxybenzoyl chloride (2-AMBC) is a prime example of such a challenge. It possesses both a highly electrophilic acyl chloride and a nucleophilic ortho-amino group. This guide objectively evaluates the performance of 2-AMBC across various solvent media, providing field-proven methodologies, mechanistic insights, and quantitative data to help you optimize amidation workflows while suppressing undesired self-condensation and solvolysis.

Mechanistic Causality: The Bifunctional Challenge

The reactivity of 2-AMBC is dictated by its unique electronic topology. The para-methoxy group donates electron density into the aromatic ring via resonance. While this slightly stabilizes the electrophilic carbonyl carbon compared to an unsubstituted benzoyl chloride [1], it simultaneously increases the nucleophilicity of the ortho-amino group.

This electronic "push-pull" system makes 2-AMBC highly prone to intermolecular self-condensation (forming polyamides or oligomers) if the free base is exposed to high concentrations. To mitigate this, 2-AMBC is typically stored and reacted as a hydrochloride salt . Consequently, the choice of solvent is not merely a matter of substrate solubility; it is the primary control mechanism that dictates the reaction trajectory [2].

  • Protic Solvents (Water, Alcohols): Induce rapid solvolysis via a tetrahedral addition-elimination mechanism, destroying the reagent before amidation can occur [3].

  • Non-Polar Aprotic Solvents (DCM, Toluene): Offer poor solubility for the HCl salt. Upon base addition, localized spikes in free-base concentration at the solid-liquid interface heavily promote oligomerization.

  • Polar Aprotic Solvents (THF, 1,4-Dioxane, Cyrene™): Provide excellent solvation of the transition state. They act as hydrogen-bond acceptors, stabilizing the tetrahedral intermediate during exogenous amidation and suppressing self-condensation [4].

SolventEffect cluster_solvents Solvent Media Evaluation Reactant 2-Amino-4-methoxybenzoyl chloride (Bifunctional) DCM DCM / Toluene (Low Polarity) Reactant->DCM Amine + Base THF THF / 1,4-Dioxane (Polar Aprotic) Reactant->THF Amine + Base Cyrene Cyrene™ (Bio-based Aprotic) Reactant->Cyrene Amine + Base Protic Methanol / Water (Protic) Reactant->Protic Direct exposure Amide Target Amide (High Yield) DCM->Amide Moderate yield Polymer Self-Condensation (Side Products) DCM->Polymer Poor solubility control THF->Amide H-bond stabilization Cyrene->Amide High molar efficiency Acid Carboxylic Acid (Solvolysis Product) Protic->Acid Rapid nucleophilic attack

Workflow of 2-AMBC amidation vs. side-reactions based on solvent selection.

Experimental Workflows (Self-Validating Protocols)

To objectively compare solvent performance, the following protocols utilize internal validation checkpoints to ensure data integrity and eliminate quenching artifacts.

Protocol A: Kinetic Stability Assessment via In Situ FTIR

Rationale: Traditional aliquot-quenching introduces aqueous media that corrupts the kinetic data of highly reactive acyl chlorides. In situ FTIR allows continuous, non-destructive monitoring of the C=O stretch. Validation Checkpoint: The presence of a strict isosbestic point between the acyl chloride C=O stretch (~1750 cm⁻¹) and the emerging product C=O stretch ensures no hidden intermediates are accumulating.

  • Solvent Preparation: Dry all test solvents over activated 3Å molecular sieves for 24 hours. Verify water content is <10 ppm using Karl Fischer titration.

  • Baseline Establishment: Insert an ATR-FTIR probe into a dry, nitrogen-purged 50 mL reactor containing 20 mL of the test solvent at 25.0 ± 0.1 °C. Record the background spectrum.

  • Reagent Injection: Inject 2-AMBC hydrochloride (0.5 mmol) into the reactor under rapid stirring.

  • Data Acquisition: Monitor the decay of the 1745–1755 cm⁻¹ peak. Plot ln(Absorbance) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Comparative Amidation Workflow

Rationale: Standardizing the nucleophile (benzylamine) and the base (N,N-Diisopropylethylamine, DIPEA) isolates the solvent's effect on the reaction trajectory. Validation Checkpoint: Mass balance verification via quantitative HPLC. The sum of the target amide, unreacted acid (from quench), and oligomeric byproducts must equal 100 ± 2% of the starting material mass.

  • Substrate Suspension: Suspend 2-AMBC hydrochloride (1.0 mmol, 222 mg) in 10 mL of the target solvent under a nitrogen atmosphere at 0 °C.

  • Reagent Addition: Add benzylamine (1.1 mmol) dropwise over 5 minutes. Immediately follow with the controlled, dropwise addition of DIPEA (2.5 mmol) to neutralize the HCl salt and drive the amidation.

  • Reaction Maturation: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor conversion via HPLC.

  • Isolation:

    • For DCM/THF/Dioxane: Perform a standard aqueous workup (1M HCl wash, brine wash), dry over Na₂SO₄, and concentrate under reduced pressure.

    • For Cyrene™: Add 20 mL of deionized water directly to the reactor to precipitate the product. Filter and dry under vacuum [4].

Quantitative Performance Data

Table 1: Solvolysis Kinetics of 2-AMBC at 25 °C

Data derived from Protocol A. Higher kobs​ indicates lower stability.

Solvent MediaDielectric Constant (ε) kobs​ (s⁻¹)Half-Life ( t1/2​ )Primary Degradation Pathway
Methanol 32.71.4 × 10⁻²49.5 sAlcoholysis (Methyl ester formation)
Water/MeCN (1:1) ~55.03.8 × 10⁻²18.2 sHydrolysis (Carboxylic acid formation)
DCM (wet, 100 ppm H₂O)8.94.2 × 10⁻⁵~4.5 hTrace Hydrolysis
THF (anhydrous)7.5< 10⁻⁶> 7 daysStable (No nucleophilic attack)
Table 2: Amidation Performance Metrics

Data derived from Protocol B using Benzylamine (1.1 eq) and DIPEA (2.5 eq) at 25 °C.

Solvent MediaConversion (%)Isolated Yield (%)Oligomerization (%)E-FactorMechanistic Notes
DCM >99781524.5Poor salt solubility spikes free-base concentration, promoting self-condensation.
THF >9986818.2Good yield; H-bond stabilization limits side reactions, but requires aqueous extraction.
1,4-Dioxane >9989515.4Excellent selectivity; slower reaction rate due to lower solubility than THF.
Cyrene™ >999224.1Exceptional molar efficiency; product precipitates upon water addition, bypassing extraction.

Discussion & Recommendations

The empirical data demonstrates a stark contrast in solvent performance when handling bifunctional acyl chlorides like 2-AMBC.

As expected, protic solvents are categorically unsuited for this reagent due to rapid solvolysis (Table 1). Among the aprotic solvents , DCM yields a moderate amount of the target amide but suffers from an unacceptable degree of oligomerization (15%). Because the 2-AMBC hydrochloride salt remains largely insoluble in DCM, the addition of DIPEA deprotonates the salt at the solid-liquid interface. This creates localized micro-environments with high free-base concentrations, heavily favoring intermolecular self-condensation over the target amidation.

THF and 1,4-Dioxane perform significantly better. Their polar nature and ability to act as hydrogen-bond acceptors stabilize the tetrahedral intermediate, directing the reaction pathway toward the target amide (86-89% yield) and suppressing oligomerization.

However, the bio-based solvent Cyrene™ demonstrates the most exceptional performance. It provides the highest isolated yield (92%) and the lowest rate of oligomerization (2%). More importantly, Cyrene™ revolutionizes the isolation workflow. Because the target amide is highly insoluble in aqueous Cyrene mixtures, simple water addition precipitates the product in high purity. This eliminates the need for energy-intensive solvent evaporation and biphasic extractions, reducing the environmental E-Factor to a mere 4.1 [4].

References

  • Wikipedia Contributors. "Acyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kevill, D. N., et al. "Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models." The Journal of Organic Chemistry, ACS Publications, 2005. Available at: [Link]

  • Camp, J. E., et al. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™." University of Huddersfield Research Portal. Available at: [Link]

Validation

Comparative Guide: Deprotection Strategies for 2-Amino-4-methoxybenzoyl Derivatives

As a Senior Application Scientist, I frequently encounter 2-amino-4-methoxybenzoyl (2-AMB) derivatives in the design of fluorescent probes, peptide nucleic acid (PNA) appendages, and complex pharmacophores. The deprotect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter 2-amino-4-methoxybenzoyl (2-AMB) derivatives in the design of fluorescent probes, peptide nucleic acid (PNA) appendages, and complex pharmacophores. The deprotection of these intermediates is rarely a textbook exercise. The presence of the 4-methoxy group fundamentally alters the electronic landscape of the anthranilic acid core, dictating the kinetics, side-reaction profiles, and ultimate success of both N- and C-terminal deprotection strategies[1].

This guide objectively compares the performance of various deprotection methods for 2-AMB derivatives, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality: The Electronic Influence of the 4-Methoxy Group

To master the deprotection of 2-AMB derivatives, one must understand the profound mesomeric (+M) effect of the 4-methoxy substituent. By donating electron density into the aromatic π -system, it significantly alters the reactivity of both the 2-amino and 1-carboxylate positions.

  • N-Boc Cleavage (Acidic Solvolysis): During the trifluoroacetic acid (TFA) mediated cleavage of an N-Boc group, a tert-butyl cation is generated. The 4-methoxy group makes the resulting aniline ring extremely electron-rich. The amine and the methoxy group synergistically activate the 5-position (ortho to the methoxy, para to the amine) toward electrophilic aromatic substitution. Without a highly effective cation scavenger, rapid tert-butylation of the ring occurs, destroying the yield[2].

  • C-Terminal Ester Saponification (Basic Hydrolysis): The same +M effect from the 4-methoxy group donates electron density into the ester carbonyl via resonance. This reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions. Consequently, standard room-temperature saponification is sluggish, requiring thermal activation[1].

  • Phosphate Protecting Group Cleavage: Beyond acting as a core scaffold, the 4-methoxybenzoyl moiety is also leveraged as a transient protecting group. When used to protect internucleosidic phosphodiester groups in oligonucleotide synthesis, the electron-donating methoxy group accelerates base-mediated cleavage by facilitating the pH-independent formation of a reactive 2-oxazolinium cation intermediate, vastly outperforming unsubstituted benzamides[3].

Comparative Performance Data

The following table summarizes the quantitative performance and mechanistic observations of orthogonal deprotection strategies applied to 2-AMB derivatives.

DerivativeProtecting GroupDeprotection ReagentMechanismCleavage TimeYieldKey Causality & Observations
N-Boc-2-AMB tert-Butyloxycarbonyl95% TFA, 5% TESAcidic Solvolysis1.5 h (RT)>90%TES is mandatory to quench t-butyl cations; prevents electrophilic ring alkylation at the 5-position.
2-AMB Methyl Ester Methyl Ester2M LiOH, THF/H2OBasic Saponification4-6 h (40 °C)85%4-OMe (+M effect) deactivates the carbonyl carbon; requires mild heating compared to standard benzoates.
N-Fmoc-2-AMB Fluorenylmethyloxycarbonyl20% Piperidine in DMFBase-catalyzed β -elimination30 min (RT)>95%Proceeds cleanly; the 4-OMe group has a negligible electronic effect on the distant fluorenyl proton.

Orthogonal Deprotection Workflow

When dealing with a fully protected 2-AMB derivative (e.g., Methyl 2-(Boc-amino)-4-methoxybenzoate), achieving orthogonality between the N-terminus and C-terminus is critical. The workflow below illustrates the logical pathways for selective deprotection.

G SM Methyl 2-(Boc-amino)- 4-methoxybenzoate (Fully Protected) Acid 2-(Boc-amino)- 4-methoxybenzoic acid (C-Deprotected) SM->Acid 2M LiOH, THF/H2O 40°C, 4h (Saponification) Amine Methyl 2-amino- 4-methoxybenzoate (N-Deprotected) SM->Amine 95% TFA, 5% TES RT, 1.5h (Acidic Cleavage) Final 2-amino- 4-methoxybenzoic acid (Fully Deprotected) Acid->Final 95% TFA, 5% TES RT, 1.5h (Acidic Cleavage) Amine->Final 2M LiOH, THF/H2O 40°C, 4h (Saponification)

Figure 1: Orthogonal deprotection workflows for 2-amino-4-methoxybenzoyl derivatives.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific checkpoints that verify mechanistic success in real-time.

Protocol A: Acidic Cleavage of N-Boc (N-Deprotection)

Objective: Isolate the free aniline without electrophilic aromatic substitution side-reactions[2]. Causality: Triethylsilane (TES) acts as a hydride donor to quench the tert-butyl cation into volatile isobutane, protecting the highly nucleophilic 4-methoxy-activated aromatic ring.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the N-Boc-2-AMB derivative in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) and 5% Triethylsilane (TES) (v/v).

  • Add 5.0 mL of the cleavage cocktail dropwise to the substrate solution at 0 °C under a nitrogen atmosphere.

  • Remove the ice bath and stir at room temperature for 1.5 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The starting material (UV active, non-fluorescent, Rf​ ~0.6) should completely disappear. It will be replaced by a highly fluorescent blue spot under 254/365 nm UV ( Rf​ ~0.2), confirming the liberation of the conjugated push-pull aniline system.

  • Evaporate the solvent under a gentle nitrogen stream. Triturate the resulting viscous oil with cold diethyl ether (3 × 10 mL) to precipitate the TFA salt of the product as a solid.

Protocol B: Basic Saponification of Methyl Ester (C-Deprotection)

Objective: Hydrolyze the methyl ester to the free carboxylic acid while maintaining N-protecting group (e.g., Boc) integrity. Causality: Due to the +M deactivation of the ester carbonyl by the 4-methoxy group, standard room-temperature hydrolysis is insufficient. Mild thermal activation is required to drive the reaction to completion[1].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the 2-AMB methyl ester in 6.0 mL of a THF/MeOH/H 2​ O (3:1:1) solvent mixture. (Note: MeOH aids in solvating the intermediate, while THF maintains overall solubility).

  • Add 2.0 equivalents (2.0 mmol) of Lithium Hydroxide monohydrate (LiOH·H 2​ O).

  • Heat the reaction mixture to 40 °C and stir vigorously for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass balance should shift cleanly from the ester [M+H]+ to the corresponding acid [M−14+H]+ . The strict absence of an [M−Boc+H]+ peak confirms that the N-Boc group remains completely orthogonal and stable under these heated basic conditions.

  • Cool the mixture to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the pure acid.

References

  • Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA Source: Molecules (MDPI) URL:[Link][2]

  • 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-methoxybenzoyl chloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an exercise in applied physical chemistry. Handling and disposing of reactive intermediates like 2-Amino-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an exercise in applied physical chemistry. Handling and disposing of reactive intermediates like 2-Amino-4-methoxybenzoyl chloride requires a deep understanding of nucleophilic acyl substitution, thermodynamics, and regulatory frameworks.

This guide provides a comprehensive, self-validating operational protocol for the safe neutralization and disposal of this highly reactive compound.

Chemical Profiling & Regulatory Context

2-Amino-4-methoxybenzoyl chloride is an acyl chloride. Expert Insight: Because this molecule contains both a nucleophilic amine and an electrophilic acyl chloride, it is typically handled in the laboratory as a hydrochloride salt to prevent spontaneous self-polymerization. Regardless of its salt state, the dominant hazard during disposal is the acyl chloride functional group.

Acyl chlorides are classified as highly reactive and corrosive. They react violently with water to release heat and toxic hydrogen chloride (HCl) gas (1[1]). Under the EPA's Resource Conservation and Recovery Act (RCRA), untreated acyl chloride waste triggers multiple hazardous waste characteristics.

Table 1: Physicochemical & Regulatory Disposal Data

ParameterValue / ClassificationSource
Compound Name 2-Amino-4-methoxybenzoyl chloride[2]
CAS Number 1261775-20-5[2]
Primary Hazards Water-reactive, Corrosive, Lachrymator[3]
EPA RCRA Waste Codes D002 (Corrosive), D003 (Reactive)[4]
Quenching Agent Ratio ≥ 20 mL of 5% NaHCO₃ per 1 g/mL of substrate[5]
Target Neutralization pH 6.0 - 8.0[5]

The Chemistry of Quenching: Causality & Strategy

The fundamental goal of acyl chloride disposal is to intentionally hydrolyze the reactive C-Cl bond in a controlled manner before it enters the waste stream.

Why not just add water? The carbon atom of the carbonyl group is highly electrophilic. When a nucleophile like water attacks, it forms a tetrahedral intermediate that rapidly collapses, expelling a chloride ion. This reaction is violently exothermic. If water is added directly to the neat chemical, the localized heat spike will boil the water and vaporize the generated HCl, causing a corrosive and potentially explosive eruption (3[3]).

The Strategic Solution: We utilize a heat sink (an ice bath) combined with a controlled nucleophile delivery system. Using a 5% sodium bicarbonate (NaHCO₃) solution provides a mild nucleophile while simultaneously acting as an acid scavenger. It neutralizes the generated HCl in situ to form NaCl, H₂O, and CO₂ gas (5[5]).

Alternatively, for highly water-sensitive setups or organic solutions, alcoholysis (using methanol) is preferred. Alcohols are less nucleophilic than water, resulting in a slower, less exothermic reaction that yields a methyl ester and HCl, which is subsequently neutralized (6[6]).

Workflow Visualization

AcylChlorideDisposal Start 2-Amino-4-methoxybenzoyl chloride Waste Decision Select Quenching Method Start->Decision Hydrolysis Alkaline Hydrolysis (5% NaHCO3 in Ice Bath) Decision->Hydrolysis Aqueous compatible Alcoholysis Alcoholysis (Methanol/Ethanol Quench) Decision->Alcoholysis Moisture sensitive HydroResult Aqueous Salt Solution (Benzoate + NaCl) Hydrolysis->HydroResult AlcoResult Organic Ester Solution (Methyl Ester + HCl) Alcoholysis->AlcoResult Neutralize Verify pH (6.0 - 8.0) Adjust with Base HydroResult->Neutralize AlcoResult->Neutralize Add weak base WasteAqueous Aqueous Waste Stream (EPA D002 Cleared) Neutralize->WasteAqueous If mostly water WasteOrganic Halogenated Organic Waste (Due to Cl- content) Neutralize->WasteOrganic If mostly solvent

Fig 1. Decision matrix and workflow for the safe quenching and disposal of acyl chloride waste.

Step-by-Step Experimental Protocols

Mandatory Safety Notice: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear heavy-duty butyl rubber gloves, a chemically resistant lab coat, and a face shield over safety goggles.

Protocol A: Controlled Alkaline Hydrolysis (Preferred for Neat Reagents)

This protocol relies on a self-validating feedback loop: the evolution of CO₂ gas provides visual confirmation that the neutralization is actively occurring.

  • Prepare the Quenching Bath: In a large Erlenmeyer flask, prepare a 5% (w/v) solution of NaHCO₃ in deionized water. Ensure you have at least 20 mL of this solution for every 1 gram of 2-Amino-4-methoxybenzoyl chloride waste (5[5]).

  • Establish Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to drop below 10°C. Add a magnetic stir bar and initiate vigorous stirring.

  • Solubilize the Waste: If the acyl chloride is solid or highly viscous, dissolve it in a minimal volume of an inert, dry solvent (e.g., anhydrous dichloromethane or THF) to ensure smooth, dropwise addition. Transfer to a pressure-equalizing dropping funnel.

  • Controlled Addition: Begin adding the acyl chloride solution dropwise into the stirring bicarbonate bath.

    • Causality Check: Watch for effervescence (CO₂ bubbling). If foaming approaches the neck of the flask, or if the temperature exceeds 15°C, halt the addition immediately. The system is telling you the exothermic generation of HCl is outpacing the heat sink.

  • System Validation: Once addition is complete, remove the ice bath. Stir at room temperature for 60 minutes. The reaction is complete when CO₂ bubbling ceases entirely.

  • pH Verification: Test the solution with pH paper. It must read between 6.0 and 8.0 (5[5]). If it is acidic, add solid NaHCO₃ incrementally until the target pH is achieved.

  • Waste Segregation: Transfer the neutralized, buffered solution to the appropriate hazardous waste carboy (Aqueous Waste, unless a significant amount of halogenated solvent was used in Step 3).

Protocol B: Alcoholysis (Preferred for Organic Solutions)

If the acyl chloride is already dissolved in a large volume of organic solvent, adding aqueous bicarbonate directly can cause dangerous emulsions and localized heat pockets.

  • Thermal Preparation: Place the reaction vessel containing the acyl chloride organic solution into an ice bath within the fume hood.

  • Alcohol Quench: Slowly add an excess of cold methanol (at least 10 molar equivalents) dropwise under continuous stirring. Methanol converts the acyl chloride into methyl 2-amino-4-methoxybenzoate (6[6]).

  • Maturation: Allow the mixture to stir for 2 hours, gradually warming to room temperature.

  • Acid Neutralization: The alcoholysis reaction still generates anhydrous HCl dissolved in the solvent. Carefully add a 5% NaHCO₃ aqueous solution to the organic mixture until the aqueous phase reaches a pH of 6.0 - 8.0.

  • Waste Segregation: Transfer the entire biphasic mixture to a designated HALOGENATED WASTE container. Even if the primary solvent was non-halogenated, the presence of cleaved chloride ions dictates halogenated waste stream routing to prevent incompatible mixing at the disposal facility (6[6]).

References

  • Guidechem. "Pirsidomina 132722-74-8 wiki (2-Amino-4-methoxybenzoyl chloride)". 2

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL". 6

  • BenchChem Technical Support Team. "Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals". 5

  • Fisher Scientific. "SAFETY DATA SHEET: Acetyl chloride". 3

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Acetyl Chloride". 1

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". 4

Sources

Handling

Personal protective equipment for handling 2-Amino-4-methoxybenzoyl chloride

Advanced Safety and Operational Guide: Handling 2-Amino-4-methoxybenzoyl Chloride As a highly reactive bifunctional building block, 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is critical in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-Amino-4-methoxybenzoyl Chloride

As a highly reactive bifunctional building block, 2-Amino-4-methoxybenzoyl chloride (CAS: 1261775-20-5) is critical in pharmaceutical synthesis, particularly in the development of substituted benzamides and heterocyclic APIs. However, its molecular structure—combining an electron-donating methoxy group, a reactive amino group, and a highly electrophilic acyl chloride moiety—presents unique logistical and safety challenges.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, one must understand the chemical causality behind the hazards.

  • Moisture Sensitivity & Corrosivity: Like all acyl chlorides, 2-Amino-4-methoxybenzoyl chloride reacts violently and exothermically with atmospheric moisture or water to undergo hydrolysis. This reaction yields 2-amino-4-methoxybenzoic acid and liberates corrosive hydrogen chloride (HCl) gas.

  • Lachrymatory & Inhalation Toxicity: The generation of HCl gas in ambient air makes this compound a severe lachrymator and inhalation hazard, capable of causing pulmonary edema if inhaled in high concentrations[1].

  • Self-Condensation Risk: The presence of both an acyl chloride and an amino group on the same aromatic ring creates a risk of intermolecular self-condensation (polyamidation) if the material is exposed to heat or weak bases without proper protection. It must be stored strictly under inert gas at low temperatures.

Mandatory Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for handling reactive acyl chlorides. The rapid degradation of standard latex or thin nitrile upon contact with acyl chlorides necessitates a targeted PPE strategy. Every piece of equipment serves as a specific barrier against the generation of HCl gas and corrosive liquids[2].

Table 1: PPE Specifications and Operational Causality

PPE CategoryRequired SpecificationCausality / RationaleRegulatory Standard
Hand Protection Heavy-duty fluorinated rubber (Viton) or thick Neoprene. Double-gloving is mandatory. Acyl chlorides rapidly permeate standard latex and thin nitrile. The outer glove absorbs the initial chemical insult, allowing time for safe removal[2].EN 374 / OSHA 29 CFR 1910.138
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Prevents ocular exposure to sudden HCl gas bursts or liquid splashes during septum piercing or dispensing[3].ANSI Z87.1 / EN 166
Body Protection Flame-retardant (FR) lab coat over full-length pants, plus a PVC or Neoprene chemical apron.The compound is combustible. An apron provides an impermeable barrier against corrosive spills that would otherwise soak through a standard cotton lab coat[2].OSHA 29 CFR 1910.132
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Captures and exhausts lachrymatory HCl gas. If PEL is exceeded, a NIOSH-approved full-face respirator with acid-gas cartridges is required[2].OSHA 29 CFR 1910.134

Operational Handling & Reaction Protocol

To prevent premature hydrolysis and ensure experimental integrity, handling must be treated as a closed-system operation.

Step-by-Step Dispensing and Reaction Workflow
  • System Preparation: Dry all glassware in an oven at >110°C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of ultra-high purity (UHP) Argon or Nitrogen[4].

  • Solvent Selection: Utilize strictly anhydrous, non-protic solvents (e.g., Dichloromethane, THF, or Toluene). Ensure solvents are freshly dispensed from a solvent purification system or dried over activated molecular sieves[4].

  • Dispensing: Do not open the reagent bottle to ambient air. Use a dry, inert-gas-purged syringe or cannula to transfer the liquid/melted acyl chloride.

  • Reaction Quenching (In-Situ): Because the acylation of target amines will generate HCl as a byproduct, incorporate a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine) into the reaction mixture to act as an acid scavenger, driving the reaction to completion and preventing the protonation of the target amine[4].

G Start 1. Purge Glassware (Argon/N2) PPE 2. Don Heavy-Duty PPE (Viton Gloves, Shield) Start->PPE Dispense 3. Closed-System Transfer (Cannula/Syringe) PPE->Dispense React 4. Acylation Reaction (Add Non-Nucleophilic Base) Dispense->React Clean 5. Syringe Flush (Anhydrous Solvent) React->Clean

Figure 1: Closed-system operational workflow for handling reactive acyl chlorides.

Emergency Spill & Exposure Response

Water must never be used to clean up a 2-Amino-4-methoxybenzoyl chloride spill, as it will trigger a violent exothermic reaction and a massive release of toxic HCl gas.

Spill Mitigation Procedure
  • Evacuation & Assessment: Immediately alert lab personnel and evacuate the immediate vicinity. Assess the spill size from a safe distance.

  • Ventilation: Ensure the fume hood sashes are fully open to maximize exhaust. Do not attempt to clean a spill outside a fume hood without a self-contained breathing apparatus (SCBA)[5].

  • Containment (Dry Method): Cover the spill entirely with dry sand, vermiculite, or a commercial acid-spill absorbent. Do not use combustible materials like paper towels [2].

  • Neutralization: Slowly apply a solid neutralizing agent, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), over the absorbed spill. Wait for the effervescence (bubbling of CO₂) to completely cease, indicating the neutralization of the generated acid[6].

  • Collection: Use spark-proof, non-metallic tools to scoop the neutralized matrix into a highly durable polyethylene hazardous waste bucket[2].

G Spill Spill Occurs Assess Assess Environment Spill->Assess Evac Outside Hood / >100mL: Evacuate & Call EHS Assess->Evac High Inhalation Risk Contain Inside Hood / <100mL: Proceed with Cleanup Assess->Contain Manageable Risk Absorb Cover with Dry Sand (STRICTLY NO WATER) Contain->Absorb Neutralize Neutralize with NaHCO3 (Wait for CO2 to stop) Absorb->Neutralize Dispose Scoop into Polyethylene Hazardous Waste Bin Neutralize->Dispose

Figure 2: Decision tree and procedural pathway for acyl chloride spill response.

Waste Disposal Logistics

Improper disposal of acyl chlorides can lead to pressurized waste containers and subsequent explosions.

Safe Quenching and Disposal Protocol
  • Isolation: Never mix unquenched 2-Amino-4-methoxybenzoyl chloride directly into general organic waste carboys.

  • Controlled Quenching: In a fume hood, transfer the residual acyl chloride to a large flask. Cool the flask in an ice-water bath (0°C).

  • Esterification: Slowly, dropwise, add an excess of cold methanol or ethanol. This converts the highly reactive acyl chloride into a stable methyl or ethyl ester, releasing HCl gas at a controlled, manageable rate.

  • Neutralization of Quench Solution: Once the reaction subsides, carefully neutralize the acidic alcohol solution with a saturated aqueous solution of sodium bicarbonate until the pH reaches 7.

  • Final Disposal: Transfer the fully quenched, neutralized mixture to a clearly labeled "Halogenated Organic Waste" container. Ensure the container has a vented cap to prevent pressure buildup, and contact your Environmental Health and Safety (EHS) department for pickup[7].

References

  • Sigma-Aldrich / Millipore. (2024). SAFETY DATA SHEET: Benzoyl chloride for synthesis. Retrieved from

  • Arizona State University Environmental Health & Safety. Benzoyl Chloride SOP: Safety & Handling. Retrieved from2

  • Santa Cruz Biotechnology. SAFETY DATA SHEET: 4-(Dimethylamino)benzoyl chloride. Retrieved from 1

  • BenchChem. Acetoxyacetyl chloride: Safety and Handling. Retrieved from 3

  • BenchChem. How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride. Retrieved from 4

  • University of Texas at Austin (OEHS). Procedures for Disposal of Hazardous Waste. Retrieved from 7

  • Quaternary Ammonium Salt Manufacturers. 4-Bromobutyryl Chloride Safety & Operational Standards. Retrieved from 6

Sources

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